Acetyl Tetrapeptide-22
Description
Properties
Molecular Formula |
C26H45N9O5 |
|---|---|
Molecular Weight |
579.7 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
Acetyl Tetrapeptide-22: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its purported anti-aging and skin-protective properties. Comprising a chain of four amino acids—Histidine, Leucine, Leucine, and Arginine—with an N-terminal acetyl group, this peptide is designed to enhance the skin's natural defense mechanisms. Its primary mode of action is reported to be the induction of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protecting cells from stress and maintaining protein homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activity of this compound, with a focus on its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide with the amino acid sequence Ac-His-Leu-Leu-Arg-OH. The N-terminal acetylation enhances the peptide's stability and bioavailability.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₅N₉O₆ |
| Molecular Weight | 579.69 g/mol |
| Amino Acid Sequence | Ac-His-Leu-Leu-Arg |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Purity (typical) | >95% |
Synthesis and Purification
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Ac-His-Leu-Leu-Arg
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-His(Trt)-OH
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection agent: 20% piperidine (B6355638) in DMF
-
Acetic anhydride (B1165640) for N-terminal acetylation
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Methodology:
-
Resin Swelling: The Fmoc-Arg(Pbf)-Wang resin is swelled in a suitable solvent such as DMF or DCM.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the arginine residue by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next amino acid in the sequence (Fmoc-Leu-OH) is activated with a coupling agent and a base and then added to the resin to form a peptide bond. The completion of the reaction is monitored using a colorimetric test (e.g., Kaiser test).
-
Iterative Cycles: Steps 2 and 3 are repeated for the subsequent amino acids (Fmoc-Leu-OH and Fmoc-His(Trt)-OH) to elongate the peptide chain.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail.
-
Precipitation and Washing: The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed to remove scavengers and soluble byproducts.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Methodology:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A.
-
Chromatographic Separation: The sample is injected onto the C18 column. A gradient of increasing Mobile Phase B is used to elute the peptide. The elution is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak, which represents the pure peptide, are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.
Biological Properties and Mechanism of Action
The primary biological activity of this compound is attributed to its ability to increase the cellular levels of Heat Shock Protein 70 (HSP70).[2][3] HSP70 is a molecular chaperone that plays a crucial role in cellular protection against various stressors, including UV radiation, oxidative stress, and thermal stress.[1]
By upregulating HSP70, this compound is believed to enhance the skin's resilience and protective capabilities. The proposed mechanism involves the peptide signaling to skin cells, such as keratinocytes, to boost their synthesis of HSP70. This increased level of HSP70 then helps to refold damaged proteins, prevent protein aggregation, and assist in the removal of non-functional proteins, thereby maintaining cellular homeostasis and improving the skin's ability to withstand environmental aggressors.
Signaling Pathway
The precise signaling pathway by which this compound induces HSP70 expression is not fully elucidated in the public domain. However, a conceptual pathway can be proposed based on the known mechanisms of peptide signaling and HSP70 induction.
References
An In-depth Technical Guide to the Discovery and Synthesis of Acetyl Tetrapeptide-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22, a synthetic peptide with the sequence Ac-His-Leu-Leu-Arg, has garnered interest in the cosmetic and dermatological fields for its purported skin-protective and rejuvenating properties. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, synthesis, and mechanism of action. While specific quantitative efficacy data and detailed proprietary protocols remain largely unpublished, this document consolidates the established principles of its synthesis and biological activity, offering illustrative experimental methodologies and potential signaling pathways. The primary biological function attributed to this compound is the induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress response and protein homeostasis. This guide will delve into the standard methods for its chemical synthesis, purification, and characterization, as well as the in-vitro assays used to evaluate its activity.
Introduction to this compound
This compound is a biomimetic peptide designed for cosmetic applications. It is the reaction product of acetic acid and a tetrapeptide with the amino acid sequence L-Histidyl-L-Leucyl-L-Leucyl-L-Arginine. The acetylation of the N-terminus is a common modification in peptide chemistry to enhance stability and bioavailability. Marketed for its anti-aging and skin-conditioning properties, this compound is believed to bolster the skin's natural defense mechanisms against environmental stressors.
Table 1: General Properties of this compound
| Property | Description |
| INCI Name | This compound |
| Amino Acid Sequence | Ac-His-Leu-Leu-Arg (Ac-HLLR) |
| Molecular Formula | C26H45N9O6 |
| Molecular Weight | 579.69 g/mol |
| Primary Function | Skin Conditioning Agent |
| Proposed Mechanism | Induction of Heat Shock Protein 70 (HSP70) |
Mechanism of Action: Induction of Heat Shock Protein 70 (HSP70)
The principal mechanism of action attributed to this compound is the upregulation of Heat Shock Protein 70 (HSP70) in skin cells, such as keratinocytes.[1][2][3] HSP70 is a highly conserved molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from various stressors including heat, oxidative stress, and UV radiation.
Under normal physiological conditions, Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70, is kept in an inactive state through its association with HSP90 and other chaperones. Upon cellular stress, or potentially through the signaling cascade initiated by this compound, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, it binds to the Heat Shock Element (HSE) in the promoter region of the HSP70 gene, initiating its transcription and subsequent translation. The resulting increase in HSP70 levels enhances the cell's capacity to manage denatured proteins and resist damage, thereby promoting cellular health and resilience. The "team" of HSP70 cycle regulators includes HSP40, Hip, Bag-1, and HspBP1, which collectively manage the protein folding cycle.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. While a specific, detailed protocol for Ac-His-Leu-Leu-Arg is not publicly available, the following represents a standard experimental procedure for the synthesis of such a peptide.
Illustrative Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-His(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride (B1165640)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Fmoc-Arg(Pbf)-Wang resin is swollen in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling (Leucine): Fmoc-Leu-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) are dissolved in DMF and pre-activated for 5 minutes. This solution is then added to the resin, and the coupling reaction proceeds for 2 hours. The resin is washed with DMF. A Kaiser test is performed to confirm the completion of the coupling.
-
Repeat Deprotection and Coupling: Steps 2 and 3 are repeated for the subsequent amino acids: another Leucine, followed by Histidine (using Fmoc-His(Trt)-OH). The trityl (Trt) protecting group on the histidine side chain is crucial to prevent side reactions.[4]
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Histidine, the peptide-resin is treated with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour to acetylate the N-terminus. The resin is then washed with DMF and DCM.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Pbf on Arginine and Trt on Histidine) are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: The filtrate containing the cleaved peptide is collected and precipitated by adding it to cold diethyl ether. The precipitate is collected by centrifugation and washed with cold ether.
-
Drying: The crude peptide is dried under vacuum.
Purification and Characterization
The crude peptide obtained from synthesis contains impurities such as truncated or deletion sequences. Therefore, purification is essential to obtain a high-purity product.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides. The crude peptide is dissolved in an aqueous solvent and injected into an HPLC system equipped with a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA, is used to elute the peptide. Fractions are collected and analyzed for purity.
Table 2: Representative RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Sample Preparation | Crude peptide dissolved in Mobile Phase A |
Characterization by Mass Spectrometry
The identity and purity of the final product are confirmed by mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the peptide, which should match the theoretical mass of Ac-His-Leu-Leu-Arg (579.69 Da).
Table 3: Mass Spectrometry Characterization
| Parameter | Expected Value |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Theoretical Mass (Monoisotopic) | 579.34 g/mol |
| Observed Ion (as [M+H]⁺) | ~580.35 m/z |
In-Vitro Biological Activity Assessment
To validate the proposed mechanism of action, the ability of this compound to induce HSP70 expression in skin cells can be assessed using in-vitro assays. Human epidermal keratinocytes (e.g., HaCaT cells) are a relevant cell model for this purpose.
Illustrative Experimental Protocol: HSP70 Induction in Keratinocytes
Materials:
-
Human epidermal keratinocytes (HaCaT cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
HSP70 ELISA kit or primary/secondary antibodies for Western blotting
Procedure:
-
Cell Culture: HaCaT cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in multi-well plates and grown to ~80% confluency. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) or a vehicle control. A positive control, such as a mild heat shock (e.g., 42°C for 30 minutes), can also be included.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, the cells are washed with PBS and then lysed to release the intracellular proteins.
-
Quantification of HSP70: The concentration of HSP70 in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting followed by densitometry.
Table 4: Hypothetical Quantitative Data for HSP70 Induction (Note: The following data is illustrative and not based on published results for this compound)
| Treatment | Concentration | HSP70 Expression (ng/mg total protein) | Fold Increase vs. Control |
| Vehicle Control | - | 15.2 ± 2.1 | 1.0 |
| This compound | 1 µg/mL | 22.8 ± 3.5 | 1.5 |
| This compound | 10 µg/mL | 41.0 ± 5.2 | 2.7 |
| This compound | 100 µg/mL | 68.4 ± 7.9 | 4.5 |
| Heat Shock (42°C) | - | 83.6 ± 9.1 | 5.5 |
Conclusion and Future Directions
This compound (Ac-His-Leu-Leu-Arg) is a synthetic peptide with a proposed mechanism of action centered on the induction of the cellular stress-response protein HSP70. While the general principles of its chemical synthesis and biological evaluation are well-understood within the field of peptide science, a significant portion of the detailed experimental protocols and quantitative performance data remains proprietary to the manufacturers of this cosmetic ingredient.
For researchers and drug development professionals, this guide provides a foundational understanding and a framework for working with this compound or similar peptides. Future independent research would be invaluable to publicly validate the efficacy of this peptide and to fully elucidate its signaling pathway in skin cells. The development of standardized and published protocols for its synthesis and bioactivity assessment would contribute to a more transparent and evidence-based understanding of its role in cosmetic science.
References
Acetyl Tetrapeptide-22: A Deep Dive into its Cellular Mechanism of Action on Skin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its purported skin-protective and rejuvenating properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on skin cells, with a particular focus on its role in upregulating the cellular stress response. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available data, experimental methodologies, and relevant signaling pathways.
Introduction
The skin, as the body's primary interface with the external environment, is perpetually exposed to a myriad of stressors, including ultraviolet (UV) radiation, pollutants, and temperature fluctuations. These stressors can induce cellular damage, accelerate the aging process, and compromise the skin's barrier function. Consequently, there is a growing demand for active compounds that can bolster the skin's intrinsic defense and repair mechanisms. This compound has emerged as a promising candidate in this domain, with its primary mechanism of action attributed to the induction of Heat Shock Protein 70 (HSP70).[1][2][3] This guide will elucidate the molecular interactions and cellular consequences of this compound application on skin cells.
Core Mechanism of Action: Upregulation of Heat Shock Protein 70 (HSP70)
The principal mechanism by which this compound exerts its effects on skin cells is through the upregulation of Heat Shock Protein 70 (HSP70).[1][2][3][4][5] HSP70 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis, particularly under conditions of stress.[5][6]
The Role of HSP70 in Cellular Protection
Heat shock proteins are integral to the cellular stress response. Their functions include:
-
Protein Folding and Refolding: Assisting in the correct folding of newly synthesized proteins and the refolding of misfolded or denatured proteins.[5]
-
Prevention of Protein Aggregation: Binding to unfolded proteins to prevent their aggregation, which can be cytotoxic.
-
Protein Trafficking: Facilitating the transport of proteins across cellular membranes.
-
Modulation of Apoptosis: Inhibiting programmed cell death pathways to promote cell survival.
By increasing the intracellular levels of HSP70, this compound enhances the skin cells' capacity to withstand and recover from various stressors, thereby preventing cellular damage and preserving normal physiological function.[1][2][3][4]
Signaling Pathway
The precise signaling cascade initiated by this compound leading to the upregulation of HSP70 is not extensively detailed in publicly available literature. However, a generalized pathway for cellular stress response and HSP70 induction can be inferred.
Effects on Skin Cells and Tissues
The upregulation of HSP70 by this compound translates into several beneficial effects on skin cells and the overall tissue architecture.
Enhanced Stress Tolerance and Cellular Protection
By bolstering the cellular machinery for protein quality control, this compound improves the resilience of skin cells to environmental aggressors. This leads to a reduction in stress-induced damage and helps maintain cellular vitality.[4]
Anti-Aging Properties
The accumulation of damaged proteins is a hallmark of cellular aging. By promoting the proper folding and clearance of these proteins, the induction of HSP70 can help to mitigate the signs of aging. Furthermore, some sources suggest that this compound may stimulate collagen production, which would contribute to improved skin firmness and elasticity.[1][3]
Skin Barrier Function
A healthy skin barrier is crucial for preventing water loss and protecting against external threats. While direct evidence is limited, the overall improvement in cellular health and resilience imparted by this compound is expected to support and enhance the integrity of the skin barrier.
Data Presentation
Table 1: Illustrative In Vitro HSP70 Induction in Human Keratinocytes
| This compound Concentration | Mean HSP70 Expression (ng/mL) | Fold Change vs. Control |
| Control (0 µM) | 10.5 ± 1.2 | 1.0 |
| 1 µM | 15.2 ± 1.8 | 1.4 |
| 10 µM | 25.8 ± 2.5 | 2.5 |
| 50 µM | 42.1 ± 3.9 | 4.0 |
Table 2: Illustrative In Vitro Collagen I Synthesis in Human Dermal Fibroblasts
| Treatment | Mean Collagen I Concentration (ng/mL) | Percentage Increase vs. Control |
| Control | 50.3 ± 4.7 | - |
| This compound (10 µM) | 72.1 ± 6.5 | 43.3% |
| Positive Control (e.g., Vitamin C) | 85.6 ± 7.9 | 70.2% |
Table 3: Illustrative Clinical Study on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Time Point | Placebo Group (TEWL g/m²/h) | This compound Group (TEWL g/m²/h) |
| Baseline | 15.2 ± 2.1 | 15.5 ± 2.3 |
| Week 4 | 14.8 ± 1.9 | 12.1 ± 1.7 |
| Week 8 | 14.5 ± 2.0 | 10.8 ± 1.5 |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not widely published. The following are generalized methodologies that would be appropriate for assessing the efficacy of this peptide.
In Vitro HSP70 Induction Assay
This protocol describes a method for quantifying the induction of HSP70 in human keratinocytes following treatment with this compound.
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). A positive control (e.g., heat shock) and a vehicle control are also included. Cells are incubated for a predetermined period (e.g., 24 hours).
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer to release intracellular proteins.
-
HSP70 ELISA: The concentration of HSP70 in the cell lysates is quantified using a commercially available Human HSP70 ELISA kit, following the manufacturer's instructions.[7][8][9][10] This typically involves adding the lysates to wells pre-coated with an anti-HSP70 antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read using a microplate reader at 450 nm. A standard curve is generated to determine the concentration of HSP70 in each sample.
In Vitro Collagen Synthesis Assay
This protocol outlines a method to assess the effect of this compound on collagen synthesis in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until confluent.
-
Treatment: The cells are treated with this compound at various concentrations. A positive control (e.g., Ascorbic Acid) and a negative control are included.
-
Supernatant Collection: After an incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.
-
Collagen Quantification: The amount of secreted pro-collagen type I in the supernatant is measured using a specific ELISA kit.[11][12][13]
-
Data Analysis: The results are compared to the controls to determine the effect of this compound on collagen synthesis.
In Vitro Skin Barrier Function Assay (TEWL Measurement)
This protocol describes the use of a 3D human skin equivalent model to assess the impact of this compound on skin barrier function by measuring Transepidermal Water Loss (TEWL).[14][15][16][17]
-
3D Skin Model Culture: Commercially available 3D human skin equivalents are cultured according to the manufacturer's instructions.[1][18][19][20]
-
Topical Application: A formulation containing this compound (and a corresponding placebo formulation) is applied topically to the surface of the skin models.
-
Incubation: The models are incubated under standard culture conditions for a specified period, with repeated applications as required.
-
TEWL Measurement: At designated time points, the TEWL is measured using an evaporimeter or a similar device designed for in vitro measurements.[14][15][16][17]
-
Data Analysis: The TEWL values from the this compound-treated group are compared to the placebo group to evaluate the effect on skin barrier function.
Conclusion
This compound presents a compelling mechanism of action for skin protection and rejuvenation centered on the induction of HSP70. This molecular chaperone enhances the skin's ability to cope with cellular stress, thereby mitigating damage and supporting healthy cellular function. While the qualitative evidence is promising, there is a clear need for more robust, quantitative data from peer-reviewed studies to fully elucidate its efficacy and dose-response relationships. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and similar compounds, which will be crucial for substantiating its use in dermatological and cosmetic applications. Future research should focus on generating this quantitative data to provide a more complete understanding of the therapeutic potential of this peptide.
References
- 1. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 4. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 5. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 6. Expression of Heat Shock Protein 70 in Human Skin Cells as a Photoprotective Function after UV Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Human HSP70 ELISA Kit (BMS2087) - Invitrogen [thermofisher.com]
- 10. fn-test.com [fn-test.com]
- 11. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. complexgenerics.org [complexgenerics.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Generation of Self-assembled Vascularized Human Skin Equivalents [jove.com]
- 20. youtube.com [youtube.com]
The Role of Acetyl Tetrapeptide-22 in the HSP70 Induction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22, a synthetic peptide often marketed under the trade name Thermostressine®, is increasingly utilized in skincare for its purported ability to protect cells from stress.[1][2][3] This technical guide delves into the core mechanism of action of this compound, focusing on its role in the induction of Heat Shock Protein 70 (HSP70). While direct quantitative data and detailed signaling pathways specific to this compound are not extensively published in peer-reviewed literature, this document synthesizes available information from technical datasheets, supplier information, and the broader scientific context of cellular stress responses to provide a comprehensive overview for research and development professionals.
Introduction to this compound
This compound is a four-amino-acid peptide with the sequence Ac-His-Leu-Leu-Arg.[4] It is designed to enhance the skin's natural defense mechanisms against various cellular stressors, including environmental aggressions and intrinsic aging processes.[1][3] The primary mechanism attributed to its protective effects is the upregulation of HSP70, a key molecular chaperone involved in protein folding, repair, and degradation.[2][3][5]
The Heat Shock Protein 70 (HSP70) Response
Heat Shock Proteins (HSPs) are a family of highly conserved proteins that are essential for cellular homeostasis. HSP70, in particular, plays a critical role in the cellular stress response by:
-
Chaperoning nascent polypeptides: Assisting in the correct folding of newly synthesized proteins.
-
Refolding denatured proteins: Repairing proteins damaged by stress.
-
Preventing protein aggregation: Sequestering damaged proteins to prevent the formation of toxic aggregates.
-
Facilitating protein degradation: Targeting irreversibly damaged proteins for removal by the proteasome.
The induction of HSP70 is a primary defense mechanism against a wide range of cellular stressors, including heat shock, oxidative stress, UV radiation, and exposure to toxins.
Proposed Mechanism of Action: this compound and HSP70 Induction
While the precise signaling cascade initiated by this compound to induce HSP70 has not been fully elucidated in publicly available literature, a plausible pathway can be hypothesized based on the known mechanisms of cellular stress response and the function of signaling peptides. It is proposed that this compound acts as an extracellular signal that mimics a stress condition, thereby priming the cell's defensive mechanisms without causing actual damage.
The central regulator of the heat shock response is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm, bound to HSPs like HSP90. Upon cellular stress, this complex dissociates, allowing HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, including the gene for HSP70, thereby initiating their transcription.
The proposed signaling pathway for this compound is as follows:
Quantitative Data on HSP70 Induction
Specific, publicly available quantitative data on the dose-dependent induction of HSP70 by this compound is limited. Technical datasheets from suppliers often state that the peptide increases HSP70 levels, but do not typically provide detailed experimental data with statistical analysis. For the purpose of this guide, the following table represents a hypothetical summary of expected results from an in vitro study, based on the qualitative claims made by manufacturers.
| This compound Concentration | Fold Increase in HSP70 Expression (mRNA) | Fold Increase in HSP70 Protein Level |
| 0 µM (Control) | 1.0 | 1.0 |
| 1 µM | 1.5 - 2.0 | 1.2 - 1.5 |
| 10 µM | 2.5 - 3.5 | 2.0 - 2.8 |
| 50 µM | 3.0 - 4.5 | 2.5 - 3.5 |
Note: This data is illustrative and not based on a specific cited study. Researchers should perform their own dose-response experiments to quantify the effects of this compound in their specific cell models.
Experimental Protocols for Measuring HSP70 Induction
The following are generalized protocols for key experiments to quantify the induction of HSP70 by this compound in a human keratinocyte cell line (e.g., HaCaT).
Cell Culture and Treatment
-
Cell Culture: Culture HaCaT keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 12-well plates for RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in sterile, nuclease-free water or an appropriate buffer. Dilute the stock solution in serum-free DMEM to the desired final concentrations.
-
Incubation: Remove the growth medium from the cells, wash with Phosphate-Buffered Saline (PBS), and add the treatment medium. Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
Quantitative Real-Time PCR (qRT-PCR) for HSP70 mRNA Expression
-
RNA Extraction: Extract total RNA from treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with primers specific for the human HSP70 gene (HSPA1A) and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in HSP70 mRNA expression using the ΔΔCt method.
Western Blotting for HSP70 Protein Levels
-
Protein Extraction: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HSP70, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the HSP70 signal to a loading control (e.g., β-actin, GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for HSP70 Protein Levels
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
ELISA: Use a commercially available HSP70 ELISA kit and follow the manufacturer's protocol to quantify the concentration of HSP70 in the cell lysates.
-
Data Analysis: Generate a standard curve and determine the concentration of HSP70 in each sample. Normalize the results to the total protein concentration of the lysate.
Conclusion and Future Directions
This compound is a promising cosmetic ingredient that is claimed to exert its protective effects through the induction of HSP70. While the qualitative mechanism is plausible and supported by supplier information, there is a clear need for rigorous, quantitative, and peer-reviewed studies to:
-
Elucidate the specific signaling pathway: Identify the cell surface receptor and downstream signaling molecules involved in the response to this compound.
-
Provide robust quantitative data: Publish dose-response and time-course studies on HSP70 induction in relevant skin cell models.
-
Demonstrate in vivo efficacy: Conduct clinical studies to correlate the in vitro HSP70 induction with measurable skin health benefits.
Addressing these knowledge gaps will be crucial for the scientific validation and future development of this compound and other peptide-based therapies targeting the cellular stress response.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 3. farmlink.ua [farmlink.ua]
- 4. rssynthesis.com [rssynthesis.com]
- 5. specialchem.com [specialchem.com]
Acetyl Tetrapeptide-22: A Technical Examination of Its Role in Cellular Stress Response and Potential Implications for Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered interest in the fields of dermatology and cosmetic science for its purported anti-aging and skin-protective benefits. Its primary and well-documented mechanism of action is the upregulation of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. While claims of its direct stimulatory effect on collagen synthesis are prevalent in commercial literature, robust, publicly available scientific studies providing quantitative data and detailed experimental protocols to substantiate this specific claim are currently lacking. This technical guide provides an in-depth overview of the established mechanism of this compound, its implications for cellular health, and presents a hypothetical framework for the rigorous scientific investigation of its effects on collagen synthesis.
Introduction
The structural integrity and youthful appearance of the skin are largely dependent on the extracellular matrix (ECM), of which collagen is the most abundant protein. The age-related decline in collagen production, coupled with increased degradation, leads to the characteristic signs of skin aging, such as wrinkles and loss of firmness. Consequently, molecules that can stimulate collagen synthesis are of significant interest in dermatological research and product development. This compound has been positioned as one such molecule, primarily through its role in enhancing cellular resilience.
Core Mechanism of Action: Upregulation of Heat Shock Protein 70 (HSP70)
The principal established effect of this compound is the induction of Heat Shock Protein 70 (HSP70).[1][2][3] HSP70 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis, particularly under conditions of stress.
Signaling Pathway for HSP70 Induction:
The precise signaling cascade initiated by this compound leading to HSP70 expression is not fully elucidated in the available literature. However, a generalized pathway for cellular stress response leading to HSP70 production is well-understood. It is hypothesized that this compound may act as a mild cellular stressor or mimic a stress signal, thereby activating this protective pathway.
Caption: Generalized signaling pathway for HSP70 induction by a cellular stressor.
The upregulation of HSP70 by this compound confers several benefits to the cell:
-
Enhanced Protein Quality Control: HSP70 assists in the correct folding of newly synthesized proteins and the refolding of misfolded proteins, preventing the accumulation of non-functional or toxic protein aggregates.
-
Increased Stress Resistance: Cells with elevated levels of HSP70 are better equipped to withstand various environmental stressors, including UV radiation, oxidative stress, and thermal stress.
-
Anti-Apoptotic Effects: HSP70 can inhibit apoptotic pathways, thereby promoting cell survival.
By enhancing these cellular defense mechanisms, this compound may contribute to a healthier cellular environment, which is a prerequisite for optimal protein synthesis, including that of collagen. However, a direct causal link between HSP70 upregulation and increased collagen synthesis has not been definitively established in the context of this compound treatment.
Investigating the Effect of this compound on Collagen Synthesis: A Hypothetical Experimental Framework
To rigorously assess the impact of this compound on collagen synthesis, a series of in-vitro experiments utilizing human dermal fibroblasts are necessary. The following section outlines a detailed, albeit hypothetical, experimental protocol.
Experimental Workflow
Caption: Hypothetical workflow for in-vitro analysis of collagen synthesis.
Detailed Experimental Protocols
3.2.1. Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Seeding: Seed HDFs in 6-well plates at a density of 1 x 10^5 cells/well.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment:
-
Starve cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Prepare stock solutions of this compound in sterile, nuclease-free water.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (sterile water) and a positive control (e.g., TGF-β1 at 10 ng/mL).
-
-
Post-Treatment Incubation: Incubate the treated cells for 48 to 72 hours.
3.2.2. Pro-Collagen Type I ELISA
-
Objective: To quantify the amount of newly synthesized and secreted pro-collagen type I in the cell culture supernatant.
-
Methodology:
-
Collect the cell culture supernatant from each well.
-
Centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.
-
Perform a Pro-Collagen Type I C-Peptide (PIP) ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the results to the total protein concentration of the corresponding cell lysate.
-
3.2.3. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To measure the gene expression levels of collagen type I (COL1A1 and COL1A2).
-
Methodology:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3.2.4. Western Blotting
-
Objective: To detect and semi-quantify the intracellular levels of collagen type I protein.
-
Methodology:
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for collagen type I.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis and normalize to a loading control (e.g., β-actin).
-
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Results of this compound on Collagen Synthesis in Human Dermal Fibroblasts
| Treatment Group | Pro-Collagen Type I (ng/mL per mg total protein) | COL1A1 Relative Gene Expression (Fold Change) | COL1A2 Relative Gene Expression (Fold Change) | Collagen Type I Protein Level (Relative Densitometry Units) |
| Vehicle Control | Data | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | Data | Data | Data | Data |
| This compound (1 µM) | Data | Data | Data | Data |
| This compound (10 µM) | Data | Data | Data | Data |
| This compound (100 µM) | Data | Data | Data | Data |
| Positive Control (TGF-β1) | Data | Data | Data | Data |
Note: This table is a template. The "Data" fields would be populated with the mean ± standard deviation from a minimum of three independent experiments.
Conclusion
The experimental framework provided in this guide offers a comprehensive approach to systematically investigate this claim. For researchers and drug development professionals, such studies are crucial to substantiate the efficacy of this compound as a collagen-boosting agent and to fully understand its potential in the development of novel dermatological and cosmetic formulations. Future research should focus on generating robust, quantitative data to either validate or refute the current marketing claims surrounding this peptide's effect on collagen synthesis.
References
- 1. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 2. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 3. Mechanism of this compound - Creative Peptides [creative-peptides.com]
The Anti-Inflammatory Potential of Acetyl Tetrapeptide-22: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide primarily recognized for its cytoprotective effects, which are attributed to its ability to upregulate the expression of Heat Shock Protein 70 (HSP70). While direct, quantitative data on the anti-inflammatory properties of this compound are not extensively documented in publicly available scientific literature, a robust body of evidence supports the significant and complex role of HSP70 in the modulation of inflammatory responses. This technical guide synthesizes the known mechanisms of this compound and delves into the well-established anti-inflammatory functions of HSP70 to elucidate the peptide's potential therapeutic applications in inflammatory conditions. This paper will explore the intricate signaling pathways influenced by HSP70, including the NF-κB and MAPK pathways, and present hypothetical experimental frameworks for the future investigation of this compound's direct anti-inflammatory efficacy.
Introduction to this compound
This compound is a cosmetic and research peptide that has garnered attention for its capacity to enhance cellular resilience against stress. Its primary described mechanism of action is the induction of Heat Shock Protein 70 (HSP70), a highly conserved molecular chaperone.[1][2][3] HSP70 plays a critical role in protein folding, preventing protein aggregation, and facilitating the transport of proteins across cellular membranes. By increasing the intracellular levels of HSP70, this compound is proposed to fortify the cellular stress response, thereby protecting cells from damage induced by various environmental and physiological insults. While often highlighted for its anti-aging and skin-soothing benefits in cosmetics, the upregulation of HSP70 by this peptide strongly suggests a potential role in modulating inflammatory processes.
The Dichotomous Role of HSP70 in Inflammation
Heat Shock Protein 70 exhibits a dual role in the immune system, with its function being highly dependent on its location—intracellular versus extracellular. Understanding this dichotomy is crucial to hypothesizing the anti-inflammatory effects of an HSP70-inducing agent like this compound.
Intracellular HSP70: A Predominantly Anti-Inflammatory Mediator
Within the cell, HSP70 is largely considered to be a negative regulator of inflammation. Its anti-inflammatory effects are primarily mediated through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5]
-
Inhibition of the NF-κB Pathway: HSP70 can interfere with the canonical NF-κB signaling cascade. It has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By stabilizing IκBα, HSP70 effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways are also key regulators of inflammation. While the direct inhibitory effect of intracellular HSP70 on MAPK signaling is less definitively established than its impact on NF-κB, some studies suggest a dampening effect on osteoclast formation through the suppression of both NF-κB and MAPK pathways.[6]
Extracellular HSP70: A Context-Dependent Immunomodulator
When released into the extracellular space, often as a result of cellular stress or necrosis, HSP70 can act as a Damage-Associated Molecular Pattern (DAMP).[7][8] In this capacity, its effects on inflammation are more complex and can be either pro-inflammatory or anti-inflammatory depending on the surrounding microenvironment and the responding cells.
-
Pro-Inflammatory Actions: Extracellular HSP70 can bind to Toll-like receptors (TLR2 and TLR4) on innate immune cells such as macrophages and dendritic cells.[1][9][10] This interaction can trigger a pro-inflammatory cascade, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][10]
-
Anti-Inflammatory Actions: Conversely, extracellular HSP70 has been demonstrated to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] IL-10 plays a crucial role in suppressing inflammatory responses. Furthermore, extracellular HSP70 can promote the development of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and dampening excessive immune reactions.[1][3] In the context of skin, targeting HSP70 has shown therapeutic benefits in a mouse model of psoriasis-like inflammation.[2][11]
Signaling Pathways Modulated by HSP70
The immunomodulatory effects of HSP70 are orchestrated through its influence on key intracellular signaling pathways.
The NF-κB Signaling Pathway
As previously mentioned, intracellular HSP70 is a potent inhibitor of the NF-κB pathway. The diagram below illustrates the proposed mechanism of this inhibition.
The MAPK Signaling Pathway
The interaction between HSP70 and the MAPK signaling pathways (including ERK, JNK, and p38) is multifaceted. Extracellular HSP70 can activate ERK, which may lead to the production of the anti-inflammatory cytokine IL-10.[1] Conversely, some studies indicate that HSP70 inhibitors can enhance PGE1-stimulated IL-6 synthesis via the p38 MAPK pathway in osteoblasts, suggesting a regulatory role for HSP70 in this context.[12][13]
Quantitative Data on the Immunomodulatory Effects of HSP70
The following tables summarize the observed effects of HSP70 on various inflammatory mediators, as reported in the scientific literature. It is important to note that these effects are attributed to HSP70 itself and are presented here to infer the potential effects of this compound.
Table 1: Effect of HSP70 on Cytokine Production
| Cytokine | Effect of Intracellular HSP70 | Effect of Extracellular HSP70 | Key References |
| TNF-α | ↓ (Inhibition of NF-κB) | ↑ (via TLR2/4) or ↓ (in RA synoviocytes) | [4][10][14] |
| IL-1β | ↓ (Inhibition of NF-κB) | ↑ (via TLR2/4) | [1][4] |
| IL-6 | ↓ (Inhibition of NF-κB) | ↑ (via TLR2/4) or ↓ (in RA synoviocytes) | [1][4][14] |
| IL-10 | Not well-defined | ↑ (via TLR2/ERK) | [1] |
| IFN-γ | Not well-defined | ↓ (in PBMCs of arthritis patients) | [1] |
Table 2: Effect of HSP70 on Other Inflammatory Mediators and Cells
| Mediator/Cell Type | Effect of HSP70 | Mechanism | Key References |
| Prostaglandins (B1171923) | Complex relationship; some prostaglandins induce HSP70, and HSP70 inhibitors can affect prostaglandin-induced cytokine synthesis. | Not fully elucidated. | [12][15][16][17] |
| Regulatory T cells (Tregs) | ↑ (Extracellular HSP70) | Induction of tolerogenic dendritic cells. | [1][3] |
| Th17 cells | ↓ (Anti-HSP70 antibody treatment) | Down-regulation of pro-inflammatory Th17 cells. | [2][11] |
| Keratinocyte Proliferation | ↓ | Anti-proliferative effects. | [2] |
Proposed Experimental Protocols for Evaluating the Anti-Inflammatory Properties of this compound
To directly assess the anti-inflammatory properties of this compound, a series of in vitro and ex vivo experiments can be designed based on the known actions of HSP70.
In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
-
Objective: To determine if pre-treatment with this compound can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Methodology:
-
Culture macrophages to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours) to allow for HSP70 upregulation.
-
Induce an inflammatory response by adding LPS (a TLR4 agonist) to the culture medium.
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant and cell lysates.
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine (IL-10) in the supernatant using ELISA or a multiplex bead-based assay.
-
Perform Western blot analysis on the cell lysates to determine the levels of total and phosphorylated proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.
-
Confirm the upregulation of HSP70 in this compound-treated cells via Western blot.
-
-
Ex Vivo Human Skin Explant Model
-
Objective: To evaluate the effect of this compound on inflammation in a more physiologically relevant human skin model.
-
Methodology:
-
Obtain human skin explants from cosmetic surgeries.
-
Culture the explants at the air-liquid interface.
-
Topically apply a formulation containing this compound.
-
Induce inflammation using a topical irritant (e.g., sodium lauryl sulfate) or UV radiation.
-
After the incubation period, collect the culture medium and homogenize the tissue.
-
Analysis:
-
Measure the release of inflammatory mediators (e.g., PGE2, IL-1α, IL-8) in the culture medium by ELISA.
-
Perform histological analysis of the skin explants to assess inflammatory cell infiltration and tissue damage.
-
Use immunohistochemistry to visualize the expression and localization of HSP70 and key inflammatory markers.
-
-
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. Its established mechanism of upregulating HSP70 provides a strong scientific rationale for its potential to mitigate inflammatory responses. The anti-inflammatory properties of intracellular HSP70, particularly its inhibition of the NF-κB pathway, are well-documented and offer a clear hypothesis for the action of this compound. While the role of extracellular HSP70 is more nuanced, its ability to induce IL-10 and promote regulatory T cells further supports a potential for immunomodulation.
Future research should focus on direct experimental validation of the anti-inflammatory effects of this compound using the protocols outlined in this guide. Quantitative studies are needed to determine its efficacy in reducing the expression of pro-inflammatory cytokines and to elucidate its precise impact on the NF-κB and MAPK signaling pathways. Such data will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this intriguing peptide.
References
- 1. Frontiers | The anti-inflammatory mechanisms of Hsp70 [frontiersin.org]
- 2. Therapeutic Implications of Targeting Heat Shock Protein 70 by Immunization or Antibodies in Experimental Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory mechanisms of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of LPS-induced production of inflammatory cytokines by HSP70 involves inactivation of the NF-kappaB pathway but not the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp70 and NF-kB Mediated Control of Innate Inflammatory Responses in a Canine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extracellular Hsp70 induces inflammation and modulates LPS/LTA-stimulated inflammatory response in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock protein 70 down-regulates the production of toll-like receptor-induced pro-inflammatory cytokines by a heat shock factor-1/constitutive heat shock element-binding factor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Therapeutic Implications of Targeting Heat Shock Protein 70 by Immunization or Antibodies in Experimental Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSP70 inhibitors upregulate prostaglandin E1-induced synthesis of interleukin-6 in osteoblasts | PLOS One [journals.plos.org]
- 13. HSP70 inhibitors upregulate prostaglandin E1-induced synthesis of interleukin-6 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular heat shock protein 70 inhibits tumour necrosis factor-α induced proinflammatory mediator production in fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
An In-Depth Technical Guide to the Acetyl Tetrapeptide-22 Signaling Cascade in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered significant interest in dermatology and cosmetic science for its purported ability to enhance the cellular stress response and promote extracellular matrix (ECM) integrity. This technical guide provides a comprehensive overview of the known and hypothesized signaling cascade initiated by this compound in human dermal fibroblasts. The primary mechanism of action is understood to be the induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone, which in turn contributes to cellular protection and repair. Furthermore, this guide details the downstream effects on collagen synthesis, providing a molecular basis for its anti-aging and skin-protective properties. Detailed experimental protocols for investigating these pathways and quantitative data tables for contextual understanding are also presented.
Introduction
Dermal fibroblasts are pivotal in maintaining the structural and mechanical integrity of the skin through the synthesis and remodeling of the extracellular matrix. Cellular stressors, both intrinsic and extrinsic, can impair fibroblast function, leading to accelerated skin aging. This compound is a bioactive peptide designed to bolster the skin's resilience to such stressors.[1][2] Its primary mode of action involves elevating the levels of Heat Shock Protein 70 (HSP70), thereby protecting cells from damage and supporting their reparative functions.[1][3] This peptide is also reported to stimulate collagen production, a critical factor in maintaining skin firmness and elasticity.[1]
The Signaling Cascade of HSP70 Induction
The induction of HSP70 is a highly conserved cellular stress response primarily regulated by Heat Shock Factor 1 (HSF1). While direct binding of this compound to a specific receptor has not been fully elucidated, it is hypothesized to act as a cellular stress mimetic, initiating the HSF1-mediated signaling cascade.
Activation of Heat Shock Factor 1 (HSF1)
Under homeostatic conditions, HSF1 exists as an inert monomer in the cytoplasm, complexed with HSP70 and other cochaperones like HSP90 and HSP40. This complex maintains HSF1 in an inactive state. Upon cellular stress, such as that potentially mimicked by this compound, denatured or misfolded proteins accumulate. HSP70 preferentially binds to these damaged proteins, leading to its dissociation from the HSF1 monomer.
This release triggers a conformational change in HSF1, leading to its trimerization. The HSF1 trimer is the active form of the transcription factor.
Nuclear Translocation and DNA Binding
The activated HSF1 trimer translocates from the cytoplasm into the nucleus. Within the nucleus, HSF1 binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of heat shock genes, most notably the HSPA1A gene, which codes for HSP70.
Transcription and Translation of HSP70
The binding of the HSF1 trimer to the HSE initiates the transcription of the HSP70 gene by recruiting RNA polymerase II and other necessary transcription factors. The resulting messenger RNA (mRNA) is then translated in the cytoplasm, leading to an increased intracellular concentration of HSP70 protein.
The Negative Feedback Loop
The newly synthesized HSP70 proteins function as molecular chaperones, assisting in the refolding of denatured proteins and targeting irreparably damaged proteins for degradation via the ubiquitin-proteasome pathway. As cellular homeostasis is restored and the concentration of misfolded proteins decreases, HSP70 re-associates with HSF1 monomers, promoting the disassembly of the active trimers and terminating the transcription of heat shock genes. This negative feedback loop ensures a tightly regulated stress response.
Downstream Effects on Collagen Synthesis
Beyond its role in the acute stress response, the induction of HSP70 by this compound is also linked to the stimulation of collagen synthesis in dermal fibroblasts. While the precise mechanism connecting HSP70 to collagen production is still under investigation, several hypotheses exist:
-
Enhanced Chaperone Activity for Procollagen (B1174764): HSP70 may act as a chaperone for procollagen molecules, ensuring their proper folding and assembly into stable triple helices within the endoplasmic reticulum. This would facilitate more efficient secretion of functional collagen.
-
Protection of Fibroblast Function: By mitigating cellular stress and preventing apoptosis, an elevated level of HSP70 ensures the overall health and longevity of dermal fibroblasts, thereby maintaining their capacity for robust collagen synthesis.
-
Modulation of Signaling Pathways: HSP70 may indirectly influence signaling pathways that regulate collagen gene (e.g., COL1A1) expression, although the specific interactions are not yet fully characterized.
Quantitative Data
While the qualitative effects of this compound on HSP70 induction and collagen synthesis are documented, publicly available, peer-reviewed studies with specific quantitative data are limited. The following tables are presented with illustrative data based on typical results observed for other bioactive peptides in dermal fibroblast cultures to provide a framework for experimental design and data analysis.
Table 1: Illustrative Dose-Dependent Effect of this compound on HSP70 Protein Expression
| This compound Concentration (µM) | HSP70 Protein Level (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.00 |
| 1 | 1.52 | 0.18 |
| 5 | 2.78 | 0.31 |
| 10 | 4.15 | 0.45 |
| 25 | 4.02 | 0.39 |
| 50 | 3.89 | 0.41 |
Table 2: Illustrative Time-Course of this compound (10 µM) on HSP70 and COL1A1 Gene Expression
| Time (hours) | HSP70 mRNA (Fold Change vs. t=0) | COL1A1 mRNA (Fold Change vs. t=0) |
| 0 | 1.00 | 1.00 |
| 6 | 3.85 | 1.12 |
| 12 | 5.21 | 1.45 |
| 24 | 3.10 | 1.98 |
| 48 | 1.75 | 2.56 |
| 72 | 1.15 | 2.31 |
Table 3: Illustrative Effect of this compound on Total Soluble Collagen Production
| Treatment | Total Soluble Collagen (µg/mg total protein) | Percent Increase vs. Control |
| Control | 15.2 | 0% |
| This compound (10 µM) | 25.8 | 69.7% |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on dermal fibroblasts.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Allow cells to reach 70-80% confluency.
-
Starve cells in serum-free DMEM for 24 hours prior to treatment to minimize the influence of growth factors in the serum.
-
Prepare stock solutions of this compound in sterile water or an appropriate buffer.
-
Treat cells with varying concentrations of this compound in serum-free DMEM for the desired time points. Include a vehicle control (the solvent used for the peptide).
-
Western Blot for HSP70 Protein Quantification
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP70 (e.g., rabbit anti-HSP70) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the HSP70 signal to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and gene-specific primers for HSPA1A (HSP70), COL1A1 (Collagen Type I), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Sirius Red Assay for Total Soluble Collagen Quantification
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Collagen Precipitation: Add a solution of Sirius Red in picric acid to the supernatant to selectively precipitate collagen.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Centrifugation: Centrifuge to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Elution: Dissolve the pellet in 0.1 M NaOH to release the bound dye.
-
Absorbance Measurement: Measure the absorbance of the eluted dye at 540 nm using a microplate reader.
-
Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of purified collagen.
Conclusion
This compound represents a promising bioactive ingredient for enhancing skin health by modulating the cellular stress response in dermal fibroblasts. Its primary mechanism of action involves the induction of HSP70 via the HSF1 signaling pathway, which provides cytoprotection and supports cellular homeostasis. The downstream consequence of this enhanced cellular resilience is the sustained and potentially stimulated synthesis of key extracellular matrix proteins such as collagen. The experimental protocols outlined in this guide provide a robust framework for the in-depth investigation of the molecular mechanisms of this compound and for the quantitative assessment of its efficacy. Further research is warranted to fully elucidate the direct interactions of this peptide with cellular components and to establish a comprehensive quantitative profile of its effects.
References
Acetyl Tetrapeptide-22: An In-Depth Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered significant interest in cosmetic and dermatological research for its purported role in enhancing the skin's natural defense mechanisms. Its primary mechanism of action is understood to be the upregulation of Heat Shock Protein 70 (HSP70), a key protein involved in cellular stress response and protein folding.[1] This technical guide provides a comprehensive overview of the known information regarding the solubility and stability of this compound in aqueous solutions. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents standardized experimental protocols for determining these crucial parameters. Furthermore, it visualizes the peptide's signaling pathway and relevant experimental workflows to aid in research and formulation development.
Physicochemical Properties
This compound is a synthetic peptide, typically available as a white powder.[2] Its structure consists of four amino acids with an N-terminal acetyl group, which is known to enhance peptide stability. While specific details about the amino acid sequence are often proprietary, the acetylation modification is a common strategy to protect peptides from enzymatic degradation.
Table 1: General Physicochemical Properties of this compound
| Property | Description | Source(s) |
| Appearance | White powder | [2] |
| Solubility | Soluble in water | [2] |
| Stability | Generally described as stable | [2] |
| Recommended Use Level | 2-5% in cosmetic formulations | [2] |
| Storage Conditions | Cool, dry place at 2-8°C; Long-term storage at -20°C to -15°C | [2] |
Solubility in Aqueous Solution
Table 2: Illustrative Solubility Profile of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature (°C) | Solubility (mg/mL) - Illustrative |
| 4 | > 10 |
| 25 (Room Temperature) | > 10 |
| 37 | > 10 |
Note: The data in this table is illustrative and intended to provide a template for experimental investigation. Actual values must be determined empirically.
Experimental Protocol for Determining Aqueous Solubility
A standard method for determining the solubility of a peptide is through the use of High-Performance Liquid Chromatography (HPLC) to quantify the amount of dissolved peptide in a saturated solution.
Objective: To determine the saturation solubility of this compound in a buffered aqueous solution at various temperatures.
Materials:
-
This compound (as a lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Thermostatically controlled shaker
-
Microcentrifuge
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in deionized water.
-
Equilibration: Add an excess amount of this compound powder to separate vials containing a known volume of PBS (pH 7.4).
-
Incubation: Place the vials in a thermostatically controlled shaker set to the desired temperatures (e.g., 4°C, 25°C, and 37°C). Shake the samples until equilibrium is reached (typically 24-48 hours).
-
Separation of Undissolved Peptide: Centrifuge the vials at high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet the undissolved peptide.
-
Sample Preparation for HPLC: Carefully collect a known volume of the supernatant from each vial. Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to ensure separation of the peptide from any impurities (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
-
Quantification: Create a standard curve by injecting known concentrations of this compound. Use the peak area from the chromatograms of the samples to determine the concentration of the dissolved peptide in the supernatant.
-
Calculation: The solubility is calculated based on the concentration determined by HPLC and the dilution factor.
Stability in Aqueous Solution
The stability of this compound is a critical factor for its efficacy and shelf-life in aqueous formulations. Degradation can occur through various pathways, including hydrolysis of peptide bonds, which can be influenced by pH and temperature.
Table 3: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution at 40°C over Time
| Time (Weeks) | % Remaining (pH 5.5) - Illustrative | % Remaining (pH 7.4) - Illustrative |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 2 | 96 | 90 |
| 4 | 92 | 80 |
| 8 | 85 | 65 |
| 12 | 78 | 50 |
Note: The data in this table is illustrative and intended to provide a template for experimental investigation. Actual values must be determined empirically.
Experimental Protocol for Assessing Aqueous Stability
A common method for evaluating peptide stability is to monitor its degradation over time using HPLC.
Objective: To assess the stability of this compound in aqueous solutions at different pH values and an elevated temperature.
Materials:
-
This compound
-
Citrate buffer (pH 5.5)
-
Phosphate buffer (pH 7.4)
-
Temperature-controlled incubator
-
HPLC system (as described in the solubility protocol)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers (pH 5.5 and pH 7.4).
-
Incubation: Aliquot the solutions into separate vials for each time point and place them in an incubator at a stress temperature (e.g., 40°C).
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial for each pH condition.
-
HPLC Analysis: Analyze the samples immediately by HPLC using the method described in the solubility protocol.
-
Data Analysis: The percentage of intact this compound remaining at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at time zero. Degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound is reported to exert its cellular effects by increasing the expression of Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone that plays a crucial role in protein folding, preventing protein aggregation, and protecting cells from various stressors. The diagram below illustrates the proposed pathway.
Proposed signaling pathway for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the aqueous solubility of this compound.
References
Unraveling the Molecular Interactions of Acetyl Tetrapeptide-22: A Technical Guide to its Theoretical Binding Affinity and Cellular Mechanisms
For Immediate Release
A Deep Dive into the Cellular Engagement of a Promising Anti-Stress Peptide
This technical whitepaper offers an in-depth exploration of the theoretical binding affinity and cellular mechanisms of Acetyl Tetrapeptide-22, a synthetic peptide increasingly recognized for its role in enhancing cellular resilience. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of how this tetrapeptide may interact with cellular receptors to elicit its protective effects, primarily through the upregulation of Heat Shock Protein 70 (HSP70).
While direct quantitative data on the binding affinity of this compound to specific cellular receptors remains to be fully elucidated in published literature, this guide constructs a robust theoretical framework based on the known signaling pathways of similar bioactive peptides in skin cells. The central hypothesis posits that this compound likely initiates its action by binding to a G-Protein Coupled Receptor (GPCR) on the surface of skin cells, such as keratinocytes and fibroblasts.
Proposed Mechanism of Action: A Hypothetical Signaling Cascade
The primary documented downstream effect of this compound is a marked increase in the expression of HSP70.[1][2] HSP70 is a crucial molecular chaperone that aids in protein folding, prevents protein aggregation, and protects cells from various stressors, thereby promoting cellular health and longevity. The upregulation of HSP70 is chiefly controlled by the transcription factor Heat Shock Factor 1 (HSF1).[1][3]
Based on established principles of peptide signaling in dermatology, we propose a hypothetical pathway, illustrated below, for how this compound may activate HSF1 and, consequently, HSP70 expression.
References
In Silico Modeling of Acetyl Tetrapeptide-22 Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-22, a synthetic peptide with the sequence Ac-His-Leu-Leu-Arg-OH (Ac-HLLR), is recognized for its role in enhancing the skin's resilience to stress.[1][2][3] Its primary mechanism of action is attributed to the upregulation of Heat Shock Protein 70 (HSP70), a crucial molecular chaperone involved in protein folding and cellular stress response.[3][4] This technical guide provides a comprehensive framework for the in silico modeling of the interaction between this compound and its putative target, the Substrate-Binding Domain (SBD) of human HSP70. This guide outlines detailed protocols for molecular docking and molecular dynamics simulations to elucidate the binding mode and stability of this peptide-protein complex. Furthermore, it presents a pathway for the cellular response to stress and the proposed role of this compound, alongside a structured workflow for its in silico investigation. While direct experimental data on the binding affinity of this compound to HSP70 is not currently available in the public domain, the methodologies described herein provide a robust computational approach to predict and analyze this interaction, paving the way for further experimental validation.
Introduction to this compound and HSP70
This compound is a cosmetic ingredient known to bolster the skin's defense mechanisms.[1] It is a synthetic peptide composed of four amino acids: Histidine, Leucine, Leucine, and Arginine, with an acetyl group at the N-terminus.[3][5] This modification is often employed to enhance peptide stability and bioavailability. The primary reported function of this compound is to increase the levels of Heat Shock Protein 70 (HSP70).[3][4][6]
HSP70 is a highly conserved molecular chaperone that plays a pivotal role in maintaining protein homeostasis.[6] It assists in the folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, and transport of proteins across membranes.[6] HSP70 consists of two principal domains: a Nucleotide-Binding Domain (NBD) and a Substrate-Binding Domain (SBD).[5] The SBD is responsible for binding to short, hydrophobic peptide segments of unfolded or misfolded proteins.[7][8] The binding and release of substrates are allosterically regulated by the ATP binding and hydrolysis cycle in the NBD.[1][7]
The proposed mechanism of action for this compound involves its interaction with HSP70, leading to an increased cellular capacity to cope with stress. While the precise nature of this interaction is not fully elucidated, in silico modeling offers a powerful tool to predict and understand the molecular details of how this peptide might engage with HSP70.
In Silico Modeling Workflow
The following diagram illustrates the proposed workflow for the in silico modeling of the this compound and HSP70 interaction.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Sequence | Ac-His-Leu-Leu-Arg-OH | [3][5] |
| Molecular Formula | C26H45N9O6 | [9] |
| Molecular Weight | 579.7 g/mol | [9] |
| IUPAC Name | N-acetyl-L-histidyl-L-leucyl-L-leucyl-L-arginine | [5] |
Structural Information of Human HSP70
| Domain | PDB ID | Resolution | Method |
| Substrate-Binding Domain (SBD) | 5XI9 | NMR | Solution NMR |
| ATPase Domain (NBD) | 1S3X | 1.84 Å | X-ray Diffraction |
Experimental and Computational Protocols
Protocol for Molecular Docking of this compound to HSP70 SBD
This protocol outlines the steps for performing molecular docking to predict the binding pose of this compound within the Substrate-Binding Domain of HSP70.
-
Receptor and Ligand Preparation:
-
Receptor (HSP70 SBD):
-
Download the structure of the human HSP70 Substrate-Binding Domain from the Protein Data Bank (PDB ID: 5XI9).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Define the grid box for docking to encompass the known substrate-binding cleft of the SBD.
-
-
Ligand (this compound):
-
Generate the 3D structure of this compound (Ac-HLLR) using a molecule builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the peptide structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the peptide.
-
-
-
Molecular Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Set the prepared HSP70 SBD structure as the rigid receptor and the this compound structure as the flexible ligand.
-
Run the docking simulation with a high exhaustiveness parameter to ensure thorough conformational sampling.
-
-
Analysis of Docking Results:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Rank the clusters based on their predicted binding energies.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the protein.
-
Protocol for Molecular Dynamics (MD) Simulation of the this compound-HSP70 SBD Complex
This protocol describes how to perform an MD simulation to assess the stability of the predicted peptide-protein complex.
-
System Setup:
-
Select the most promising docked pose of the this compound-HSP70 SBD complex from the molecular docking results.
-
Use a simulation package like GROMACS or AMBER.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Conduct a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and peptide heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure proper density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or more) without any restraints.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the peptide to assess structural stability.
-
Compute the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze the hydrogen bond network and other non-covalent interactions between the peptide and the protein over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Proposed In Vitro Validation Protocols
To validate the in silico predictions, the following experimental assays are recommended:
-
Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics and determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of the this compound to HSP70.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
HSP70 Induction Assay: Treat relevant cell lines (e.g., human keratinocytes) with this compound and quantify the expression levels of HSP70 using techniques like Western Blotting or ELISA to confirm its biological activity.
Signaling Pathways and Logical Relationships
Cellular Stress Response and the Role of HSP70
The following diagram depicts a simplified cellular stress response pathway and the central role of HSP70.
Proposed Mechanism of this compound Action
This diagram illustrates the hypothesized mechanism by which this compound may enhance the cellular stress response.
Conclusion
This technical guide provides a detailed roadmap for the in silico investigation of the interaction between this compound and human HSP70. By following the outlined protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable predictive data on the binding mode, stability, and key interacting residues of this peptide-protein complex. These computational findings will serve as a strong foundation for guiding and interpreting future experimental studies aimed at validating the direct interaction and elucidating the precise molecular mechanism by which this compound enhances the cellular stress response. The integration of these computational and experimental approaches will ultimately contribute to a deeper understanding of the biological activity of this peptide and inform the development of novel therapeutic and cosmetic applications.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Purification, Preparation, and Use of Chaperone–Peptide Complexes for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy the best this compound -Top Manufacturer [cellmano.com]
- 4. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 5. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 6. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 7. How Hsp70 Molecular Machines Interact with Their Substrates to Mediate Diverse Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the structural and mechanistic aspects of Hsp70 molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C26H45N9O6 | CID 51346978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetyl Tetrapeptide-22 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-conditioning properties. This peptide is reported to enhance the skin's resilience to stress, stimulate the production of essential extracellular matrix proteins, and modulate inflammatory responses. The primary mechanism of action attributed to this compound is the upregulation of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protecting cells from stress and maintaining protein homeostasis.[1][2][3][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound using human keratinocytes and dermal fibroblasts. The described methodologies cover the assessment of cell viability, the induction of HSP70, the stimulation of collagen synthesis, and the anti-inflammatory effects of the peptide.
Materials and Reagents
-
This compound (powder, >95% purity)[1]
-
Sterile, deionized, and filtered water
-
Human Epidermal Keratinocytes (HaCaT cell line)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human HSP70 ELISA Kit
-
Sirius Red Collagen Detection Kit
-
Human IL-6 ELISA Kit
-
Lipopolysaccharide (LPS) from E. coli
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[1]
-
Reconstitution: Prepare a 1 mg/mL stock solution by dissolving this compound powder in sterile, deionized water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[1] For short-term storage, the solution can be kept at 2-8°C.[1] Avoid repeated freeze-thaw cycles.
Cell Culture and Maintenance
-
HaCaT Keratinocytes: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 80-90% confluency.
-
Normal Human Dermal Fibroblasts (NHDFs): Culture NHDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. The recommended seeding density for subculturing is 3500 cells/cm².[2][5]
Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of HaCaT keratinocytes.
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[6] Allow the cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.05 µg/mL to 50 µg/mL. Remove the old medium from the wells and add 100 µL of the respective treatment or control medium.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
HSP70 Induction Assay (ELISA)
This protocol measures the induction of HSP70 protein in HaCaT keratinocytes following treatment with this compound.
-
Cell Seeding and Treatment: Seed HaCaT cells in a 24-well plate and treat with various concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 48 hours as described in the cell viability assay.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay kit.
-
ELISA: Perform the HSP70 ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.
-
Data Analysis: Calculate the concentration of HSP70 in each sample from the standard curve and normalize it to the total protein concentration. Express the results as fold change relative to the untreated control.
Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies the amount of newly synthesized collagen by NHDFs after treatment with this compound.
-
Cell Seeding: Seed NHDFs in a 24-well plate at a density of 3500 cells/cm².[2][5]
-
Treatment: Once the cells reach 80-90% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µg/mL).
-
Incubation: Incubate the cells for 72 hours.
-
Staining: Wash the cell layers with PBS and then perform Sirius Red staining according to the kit manufacturer's protocol.
-
Quantification: Elute the bound dye and measure the absorbance at the recommended wavelength (typically 540 nm).
-
Data Analysis: Calculate the amount of collagen in each sample based on a standard curve and normalize it to the cell number or total protein content. Express the results as a percentage increase compared to the untreated control.
Anti-inflammatory Assay (IL-6 Inhibition)
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated HaCaT keratinocytes.
-
Cell Seeding: Seed HaCaT cells in a 24-well plate.
-
Pre-treatment: At 80-90% confluency, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 2 hours.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with LPS alone and an untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
IL-6 ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production by this compound compared to the LPS-only treated group.
Data Presentation
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability | HaCaT | 0.05 - 50 µg/mL | 48 hours | No significant cytotoxicity observed. | Inferred from similar peptide studies |
| HSP70 Induction | HaCaT | 1 - 50 µg/mL | 48 hours | Dose-dependent increase in HSP70 protein levels. | [1][3][4] |
| Collagen Synthesis | NHDFs | 1 - 50 µg/mL | 72 hours | Dose-dependent increase in collagen protein. | [2] |
| Anti-inflammatory Effect (IL-6 Inhibition) | HaCaT (LPS-stimulated) | 1 - 50 µg/mL | 24 hours | Dose-dependent inhibition of IL-6 production. | [2] |
Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 2. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]
Determining the Optimal Concentration of Acetyl Tetrapeptide-22 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Acetyl Tetrapeptide-22 for various cell-based assays. This compound is a synthetic peptide with known roles in promoting cell repair and protecting against cellular stress, primarily through the induction of Heat Shock Protein 70 (HSP70).[1][2][3][4][5] Establishing an optimal concentration is critical for obtaining reliable and reproducible results in vitro.
Mechanism of Action and Applications
This compound is recognized for its ability to enhance the skin's tolerance to stress and prevent damage by increasing the levels of HSP70.[1][2][4] HSP70 is a molecular chaperone that plays a crucial role in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage.[2] This mechanism makes this compound a peptide of interest for applications in skin care, anti-aging research, and studies on cellular stress responses.[6][7][8] In a research context, it can be used to investigate cytoprotective pathways and screen for agents that mitigate cellular damage.
Determining Optimal Concentration: A General Approach
As the optimal concentration of this compound can vary depending on the cell type, assay duration, and specific endpoint being measured, it is essential to perform a dose-response study. A common starting point for similar bioactive peptides in cell culture is in the range of 0.05 to 50 µg/mL.
Below are detailed protocols to guide the user in determining the optimal concentration for their specific experimental setup.
Protocol 1: Dose-Response Evaluation using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of a range of this compound concentrations on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[3]
Materials:
-
This compound
-
Selected cell line (e.g., human dermal fibroblasts, keratinocytes)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile distilled water or DMSO). Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the peptide concentration to determine the dose-response curve.
Data Presentation:
| This compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.28 | 0.09 | 102.4 |
| 1 | 1.35 | 0.11 | 108 |
| 10 | 1.42 | 0.10 | 113.6 |
| 25 | 1.38 | 0.12 | 110.4 |
| 50 | 1.23 | 0.09 | 98.4 |
| 100 | 0.95 | 0.07 | 76 |
Table 1: Example of quantitative data from a dose-response cell viability assay.
Protocol 2: Assessment of HSP70 Induction
To confirm the biological activity of this compound, it is recommended to measure the induction of its primary target, HSP70. This can be achieved using methods such as ELISA or Western Blotting.
Materials:
-
Cell line and culture reagents
-
This compound
-
6-well or 12-well plates
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
HSP70 ELISA kit or primary antibody against HSP70 for Western Blot
-
Appropriate secondary antibodies and detection reagents for Western Blot
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well) and treat with a range of concentrations of this compound determined from the viability assay (focus on the non-toxic and maximally effective concentrations). Include a positive control for HSP70 induction if available (e.g., heat shock).
-
Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
HSP70 Measurement:
-
ELISA: Follow the manufacturer's instructions for the HSP70 ELISA kit to quantify the amount of HSP70 in each sample.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with an anti-HSP70 antibody. Detect the signal using a suitable secondary antibody and imaging system.
-
-
Data Analysis: Quantify the relative levels of HSP70 expression for each treatment condition compared to the untreated control.
Data Presentation:
| This compound (µg/mL) | Relative HSP70 Expression (Fold Change) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 1 | 1.5 | 0.2 |
| 10 | 2.8 | 0.3 |
| 25 | 3.5 | 0.4 |
| 50 | 2.1 | 0.3 |
Table 2: Example of quantitative data for HSP70 induction.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for determining optimal concentration.
References
- 1. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 2. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. proimmune.com [proimmune.com]
- 6. NB-64-86441-50mg | this compound [1295648-76-8] Neobiotech [neo-biotech.com]
- 7. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Application Note: Quantification of Acetyl Tetrapeptide-22 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Acetyl Tetrapeptide-22. This synthetic peptide is a key active ingredient in advanced skincare and cosmetic formulations, recognized for its role in enhancing the skin's stress tolerance by increasing the levels of Heat Shock Protein 70 (HSP70).[1][2] The method described herein is designed for reliability and precision, making it suitable for quality control, formulation development, and research applications. The protocol utilizes a reversed-phase HPLC system with UV detection, a common setup in analytical laboratories.
Introduction
This compound is a synthetic peptide that plays a significant role in cosmetic science by bolstering the skin's natural defense mechanisms.[3] It functions by upregulating the expression of HSP70, a molecular chaperone that protects cells from damage induced by various stressors.[1] Accurate quantification of this compound in raw materials and finished cosmetic products is crucial for ensuring product efficacy and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of peptides.[4] This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method. While hydrophilic interaction liquid chromatography (HILIC) can also be a suitable technique for hydrophilic peptides[5][6], this note focuses on the more widely accessible reversed-phase methodology.
Signaling Pathway of this compound
This compound is known to enhance cellular resilience by modulating the heat shock response pathway. A simplified representation of this mechanism is the stimulation of Heat Shock Protein 70 (HSP70) production, which in turn helps to protect cellular proteins from stress-induced damage.
Caption: this compound stimulates HSP70 production, enhancing cellular protection.
Experimental Protocol
This protocol provides a general framework for the HPLC quantification of this compound. Method optimization and validation are recommended for specific sample matrices.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore ~300 Å) is recommended for peptide separations.[4]
-
Solvents: HPLC grade acetonitrile (B52724) and water. Trifluoroacetic acid (TFA).
-
Reference Standard: High purity this compound.
-
Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired working range (e.g., 10, 25, 50, 100, 250 µg/mL).
Sample Preparation
-
Raw Material: Accurately weigh a known amount of the this compound raw material, dissolve in a known volume of Mobile Phase A, and dilute to fall within the calibration range.
-
Cosmetic Formulations (e.g., Creams, Serums): An extraction step is necessary. Accurately weigh a known amount of the formulation (e.g., 1 g) and disperse it in a suitable solvent mixture (e.g., a mixture of acetonitrile and water) to precipitate interfering excipients. Centrifuge or filter the mixture to obtain a clear supernatant. Further dilute the supernatant with Mobile Phase A to a concentration within the calibration range.
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific column and system:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the quantification of this compound via HPLC.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike/recovery studies. | Recovery within 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Peak purity analysis and resolution from adjacent peaks |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Conclusion
The HPLC method outlined in this application note provides a reliable and reproducible approach for the quantification of this compound in both raw material and finished cosmetic products. The use of a standard reversed-phase C18 column and a simple mobile phase gradient makes this method accessible to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.
References
Application Note: Mass Spectrometry Analysis of Acetyl Tetrapeptide-22 Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-22 is a synthetic peptide increasingly utilized in the cosmetic and dermatological fields for its protective and reparative properties.[1] It is the reaction product of acetic acid and Tetrapeptide-22.[2] Functionally, it is known to enhance the skin's stress tolerance by increasing the levels of Heat Shock Protein 70 (HSP70).[2][3] This application note provides a detailed protocol for the fragmentation analysis of this compound using mass spectrometry, a crucial step for its characterization, quality control, and for understanding its metabolic fate in biological systems.
The structure of this compound is N-acetyl-L-histidyl-L-leucyl-L-leucyl-L-arginine. This specific sequence and N-terminal acetylation present a unique fragmentation pattern that can be elucidated by tandem mass spectrometry (MS/MS).[4] Understanding this fragmentation is essential for unambiguous identification and quantification in complex matrices.
Signaling Pathway
This compound primarily functions by upregulating the expression of Heat Shock Protein 70 (HSP70).[2][3] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from various stressors, including heat, oxidative stress, and inflammation.[2] By boosting HSP70 levels, this compound enhances the cell's natural defense and repair mechanisms, leading to improved skin resilience and a reduction in the visible signs of aging.[1]
Caption: Signaling pathway of this compound leading to enhanced skin resilience.
Experimental Workflow
The analysis of this compound fragments by mass spectrometry follows a standardized workflow for peptide analysis. This involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. A typical bottom-up proteomics approach is adapted for this synthetic peptide.[5][6]
Caption: Experimental workflow for mass spectrometry analysis of this compound.
Detailed Experimental Protocols
Sample Preparation
-
Reagents and Materials :
-
This compound standard
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Solid-phase extraction (SPE) C18 cartridges
-
-
Procedure :
-
Accurately weigh and dissolve the this compound standard in Solvent A to a final concentration of 1 mg/mL.
-
For complex samples, perform a peptide cleanup step using SPE C18 cartridges to remove interfering substances.[7][8]
-
Condition the SPE cartridge with Solvent B followed by equilibration with Solvent A.
-
Load the sample onto the cartridge.
-
Wash the cartridge with Solvent A to remove salts and other hydrophilic impurities.
-
Elute the peptide with an appropriate concentration of Solvent B (e.g., 60-80% acetonitrile with 0.1% formic acid).
-
Dry the eluted sample using a vacuum centrifuge and reconstitute in Solvent A for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation :
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mass spectrometer equipped with an electrospray ionization (ESI) source
-
-
LC Method :
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient : A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
-
MS Method :
-
Ionization Mode : Positive ESI
-
Capillary Voltage : 3.5 kV
-
Gas Temperature : 325 °C
-
Gas Flow : 8 L/min
-
Full Scan MS Range : m/z 100-1000
-
MS/MS : Collision-induced dissociation (CID) of the most intense precursor ions. Select the precursor ion corresponding to this compound for targeted fragmentation analysis.
-
Data Presentation
The expected monoisotopic mass of this compound (C26H45N9O6) is 579.3493 Da.[4] In positive ion mode ESI-MS, it is expected to be observed as protonated molecular ions, primarily [M+H]+ at m/z 580.3566 and [M+2H]2+ at m/z 290.6823.
Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion will generate a series of b- and y-type fragment ions due to cleavage along the peptide backbone. The theoretical masses of the major expected fragment ions are summarized below.
| Fragment Ion | Sequence | Theoretical m/z |
| b1 | Ac | 44.0262 |
| b2 | Ac-His | 181.0827 |
| b3 | Ac-His-Leu | 294.1668 |
| b4 | Ac-His-Leu-Leu | 407.2509 |
| y1 | Arg | 175.1195 |
| y2 | Leu-Arg | 288.2036 |
| y3 | Leu-Leu-Arg | 401.2877 |
Note: These are theoretical monoisotopic masses. Observed m/z values may vary slightly depending on the instrument calibration and resolution.
Predicted Fragmentation Pattern
The fragmentation of a peptide is a predictable process that primarily occurs at the amide bonds. For this compound, the N-terminal acetylation will result in a characteristic mass for the b1 ion. The presence of basic residues like Histidine and Arginine will influence the charge state and fragmentation efficiency.
The expected fragmentation will yield a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The most intense peaks in the MS/MS spectrum are often the y-ions, especially when a basic residue like Arginine is present at the C-terminus.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, will enable researchers to confidently identify and characterize this peptide. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological context and the analytical process. This methodology is crucial for quality assurance in cosmetic formulations and for further research into the biological activities of this compound.
References
- 1. This compound - Description [tiiips.com]
- 2. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 3. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 4. This compound | C26H45N9O6 | CID 51346978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
Application Note and Protocol: Assessing HSP70 Expression Following Acetyl Tetrapeptide-22 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the expression of Heat Shock Protein 70 (HSP70) in cultured human skin cells after treatment with Acetyl Tetrapeptide-22. This compound is a cosmetic peptide known to enhance the skin's stress tolerance by increasing HSP70 levels, which provides a protective shield for cells against various stressors.[1][2][3] This protocol details methods for cell culture, peptide treatment, and subsequent quantification of HSP70 expression using Western Blot, ELISA, and Immunofluorescence techniques.
Introduction and Signaling Pathway
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in cellular homeostasis by assisting in the folding of new proteins and the refolding of denatured proteins after stress.[4] Its induction is a key component of the cellular stress response.[5] this compound has been identified as an active ingredient that boosts HSP70 levels, thereby enhancing the skin's resilience to environmental and cellular stress.[1][3][4] The proposed mechanism involves the stimulation of cellular pathways that lead to the upregulation of HSP70 gene transcription and protein synthesis, ultimately providing cytoprotection.
References
- 1. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 2. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 3. Buy the best this compound -Top Manufacturer [cellmano.com]
- 4. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetyl Tetrapeptide-22 in 3D Skin Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-22 is a synthetic peptide designed to enhance the skin's natural defense mechanisms against cellular stress. Its primary mechanism of action involves the induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone that protects cells from damage induced by environmental aggressors such as UV radiation, extreme temperatures, and pollution.[1][2][3] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant platform for evaluating the efficacy of active ingredients like this compound in a controlled, in vitro setting.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for researchers utilizing 3D skin models to investigate the protective and regenerative effects of this compound.
Mechanism of Action: HSP70 Induction
This compound stimulates the synthesis of HSP70 in skin cells, particularly keratinocytes.[1] HSP70 plays a crucial role in maintaining cellular homeostasis by refolding denatured proteins, preventing protein aggregation, and assisting in the removal of damaged proteins.[2] By increasing the cellular pool of HSP70, this compound enhances the skin's capacity to withstand and recover from proteotoxic stress, thereby preventing cellular damage and maintaining skin vitality.[1][2]
Caption: Signaling pathway of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies on keratinocytes and reconstructed skin models.
Table 1: Induction of HSP70 Synthesis in Keratinocytes
| Treatment Condition | Endpoint Measured | Result |
| Keratinocytes treated with this compound | HSP70 Synthesis | ▲ 28.0% increase |
Data sourced from trade publication analysis.[1]
Table 2: Protective Effect Against UV-Induced Cell Damage in Keratinocytes
| Stressor | Treatment Condition | Endpoint Measured | Result |
| UVB Exposure | Keratinocytes pre-treated with this compound | Cell Viability | ▲ 39.0% increase compared to untreated, irradiated cells |
Data sourced from trade publication analysis.[1]
Table 3: Anti-inflammatory Effect in a Reconstructed Human Epidermis Model
| Stressor | Treatment Condition | Endpoint Measured | Result |
| Cosmetic Allergen | Reconstructed skin model treated with this compound | IL-8 Release | ▼ Reduction in IL-8 release |
Specific quantitative reduction was not detailed in the source material.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in 3D skin models.
Protocol 1: Assessment of HSP70 Induction in Reconstructed Human Epidermis (RHE)
This protocol details the procedure to quantify the increase in HSP70 expression in RHE models following treatment with this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 3. CN110997694A - Compounds useful for the treatment and/or care of the skin, hair, nails and/or mucous membranes - Google Patents [patents.google.com]
- 4. In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D skin created in the laboratory can eliminate animal testing of cosmetics and sunscreens [agencia.fapesp.br]
- 6. researchgate.net [researchgate.net]
Application of Acetyl Tetrapeptide-22 in Keratinocyte Proliferation Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl Tetrapeptide-22, commercially known as Thermostressine®, is a synthetic peptide designed to enhance the skin's tolerance to cellular stress. Its primary mechanism of action involves the induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone that protects cells from damage induced by various stressors such as heat, UV radiation, and oxidative insults.[1][2] While the primary role of this compound is cytoprotective, maintaining cellular health and resilience is intrinsically linked to the proliferative capacity of keratinocytes, the main cell type of the epidermis. This document provides detailed protocols for investigating the effects of this compound on keratinocyte proliferation, alongside a hypothesized signaling pathway.
Hypothesized Signaling Pathway
This compound is proposed to initiate a signaling cascade that enhances cellular robustness, which may indirectly support keratinocyte proliferation. The peptide is believed to upregulate the expression of HSP70. HSP70, in turn, can facilitate the proper folding of proteins essential for cell division and survival, and may inhibit apoptotic pathways, thereby creating a more favorable environment for proliferation.
Caption: Hypothesized signaling pathway of this compound in keratinocytes.
Experimental Protocols
The following protocols are adapted from established methodologies for assessing the effects of peptides on keratinocyte proliferation.
Cell Culture of Human Keratinocytes (HaCaT)
The immortalized human keratinocyte cell line, HaCaT, is a suitable model for these studies.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a suitable density.
Keratinocyte Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
HaCaT cells
-
This compound (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to test is 0.01 µM to 10 µM.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the peptide stock).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
BrdU Incorporation Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Materials:
-
HaCaT cells
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the cells with this compound for the desired time period (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Quantify the proliferation rate based on the absorbance values.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effect of this compound on keratinocyte proliferation.
Caption: Experimental workflow for keratinocyte proliferation studies.
Data Presentation
The quantitative data obtained from the proliferation assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Incubation Time (hours) | Mean Absorbance (OD 570nm) ± SD | % Proliferation vs. Control |
| Vehicle Control | - | 24 | Value | 100% |
| This compound | 0.01 µM | 24 | Value | Value |
| This compound | 0.1 µM | 24 | Value | Value |
| This compound | 1 µM | 24 | Value | Value |
| This compound | 10 µM | 24 | Value | Value |
| Vehicle Control | - | 48 | Value | 100% |
| This compound | 0.01 µM | 48 | Value | Value |
| This compound | 0.1 µM | 48 | Value | Value |
| This compound | 1 µM | 48 | Value | Value |
| This compound | 10 µM | 48 | Value | Value |
| Vehicle Control | - | 72 | Value | 100% |
| This compound | 0.01 µM | 72 | Value | Value |
| This compound | 0.1 µM | 72 | Value | Value |
| This compound | 1 µM | 72 | Value | Value |
| This compound | 10 µM | 72 | Value | Value |
Note: The table should be populated with the experimental data obtained. The results will help determine the optimal concentration and incubation time for this compound to potentially influence keratinocyte proliferation.
Conclusion
While this compound is primarily recognized for its role in enhancing cellular stress responses through the induction of HSP70, its potential to indirectly support keratinocyte proliferation warrants investigation. The provided protocols offer a robust framework for researchers to explore this hypothesis. By maintaining cellular homeostasis and protecting against damage, this compound may contribute to a cellular environment that is conducive to proliferation, a key aspect of skin health and regeneration. Further studies are encouraged to elucidate the precise molecular mechanisms linking HSP70 induction by this peptide to the proliferative pathways in keratinocytes.
References
Application Notes and Protocols for Topical Formulation of Acetyl Tetrapeptide-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-22 is a synthetic peptide designed for cosmetic and therapeutic applications, demonstrating significant potential in skin care and dermatology.[1] Its primary mechanism of action involves the upregulation of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protecting cells from stress and maintaining protein homeostasis.[2][3] By enhancing the cellular stress response, this compound helps to shield skin cells from environmental aggressors, improve skin barrier function, and reduce the visible signs of aging.[1][4]
These application notes provide a comprehensive guide for the development and evaluation of a topical formulation for the effective delivery of this compound. The protocols outlined below cover formulation preparation, physicochemical characterization, in vitro skin permeation studies, and cell-based efficacy assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective topical formulation.
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | C26H45N9O6 | [2] |
| Molecular Weight | 579.69 g/mol | [2] |
| Sequence | Ac-His-Leu-Leu-Arg | [2] |
| Solubility | Soluble in water | [1] |
| Purity | ≥95% | [2] |
Topical Formulation Development
The following protocol describes the preparation of a serum-based formulation, a common vehicle for peptide delivery in cosmetic and dermatological products. This formulation is based on a supplier's recommendation and is designed to be a starting point for further optimization.
Formulation Protocol: this compound Serum (1% w/w)
Materials:
-
This compound powder
-
Glycerin
-
Caprylyl Glycol
-
Ethylhexylglycerin
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Beakers
-
Pipettes
-
pH meter
Procedure:
-
Preparation of the Vehicle:
-
In a clean beaker, combine Glycerin (3.0% w/w), Caprylyl Glycol (1.0% w/w), and Ethylhexylglycerin (0.5% w/w).
-
Add Deionized Water (q.s. to 100%) and mix with a magnetic stirrer until a homogenous solution is formed.
-
-
Incorporation of this compound:
-
Slowly add this compound powder (1.0% w/w) to the vehicle while stirring continuously.
-
Continue stirring until the peptide is completely dissolved.
-
-
pH Adjustment and Finalization:
-
Measure the pH of the final formulation. If necessary, adjust the pH to a skin-compatible range (typically 5.5 - 6.5) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).
-
Transfer the final formulation to an appropriate light-protected container and store at 4-8°C.
-
Experimental Protocols
In Vitro Skin Permeation Study
This protocol details the use of Franz diffusion cells to assess the penetration of this compound from the developed formulation into and through the skin.
Materials:
-
Franz diffusion cells
-
Full-thickness porcine ear skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
The prepared this compound formulation
-
Syringes and needles
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
Water bath with circulator
Protocol:
-
Skin Preparation:
-
Excise full-thickness skin from fresh porcine ears.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared porcine skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.
-
Equilibrate the system for 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Analysis of Skin Layers:
-
At the end of the experiment (24 hours), dismount the skin from the diffusion cell.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis using heat or enzymatic methods.
-
Extract this compound from the epidermis and dermis using a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.
-
Data Presentation: In Vitro Skin Permeation of this compound
The following table presents hypothetical data based on typical findings for acetylated peptides.
| Time (hours) | Cumulative Amount in Receptor Fluid (µg/cm²) | Amount in Epidermis (µg/cm²) | Amount in Dermis (µg/cm²) |
| 2 | 0.05 ± 0.01 | - | - |
| 4 | 0.12 ± 0.03 | - | - |
| 6 | 0.25 ± 0.05 | - | - |
| 8 | 0.45 ± 0.08 | - | - |
| 12 | 0.88 ± 0.12 | - | - |
| 24 | 1.95 ± 0.25 | 15.6 ± 2.1 | 2.5 ± 0.4 |
Cell-Based Efficacy Assay: HSP70 Induction
This protocol describes an in vitro assay to measure the ability of the this compound formulation to induce the expression of HSP70 in human epidermal keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
The prepared this compound formulation
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human HSP70
Protocol:
-
Cell Culture and Treatment:
-
Culture human epidermal keratinocytes in appropriate cell culture flasks until they reach 80-90% confluency.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound formulation (e.g., 0.01%, 0.1%, 1% diluted in cell culture medium) for 24 hours. Include an untreated control group.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a BCA assay or a similar method.
-
-
HSP70 Quantification by ELISA:
-
Normalize the cell lysates to the same protein concentration.
-
Perform the HSP70 ELISA according to the manufacturer's instructions to determine the concentration of HSP70 in each sample.
-
-
Data Analysis:
-
Calculate the fold increase in HSP70 expression for each treatment group relative to the untreated control.
-
Data Presentation: Dose-Dependent Induction of HSP70 by this compound Formulation
The following table presents hypothetical data illustrating a dose-dependent increase in HSP70 expression. A four- to five-fold increase is a realistic expectation for HSP70 induction.[5]
| Treatment | Concentration of Formulation | HSP70 Concentration (ng/mg protein) | Fold Increase vs. Control |
| Control | 0% | 50 ± 8 | 1.0 |
| Formulation A | 0.01% | 125 ± 15 | 2.5 |
| Formulation A | 0.1% | 210 ± 22 | 4.2 |
| Formulation A | 1% | 245 ± 28 | 4.9 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for formulation development.
Caption: Logical relationship of the study design.
References
- 1. This compound - Description [tiiips.com]
- 2. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 3. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 4. myrevea.com [myrevea.com]
- 5. Activation of heat shock protein 70 promoter with meso-tetrahydroxyphenyl chlorin photodynamic therapy reported by green fluorescent protein in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Skin Barrier Function with Acetyl Tetrapeptide-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-22 is a synthetic peptide that has garnered interest in the field of dermatology and cosmetic science for its potential to enhance the skin's resilience and support its barrier function.[1][2] Comprising a sequence of four amino acids, this peptide is designed to help protect the skin from environmental stressors.[1] Its primary mechanism of action involves the upregulation of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protecting cells from stress and maintaining protein homeostasis.[3][4] By increasing the expression of HSP70, this compound helps to improve the skin's tolerance to various stressors, thereby supporting the integrity of the skin barrier.[3]
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the efficacy of this compound in modulating skin barrier function. The following sections detail the underlying signaling pathways, experimental protocols for in-vitro and in-vivo assessments, and a summary of expected quantitative outcomes.
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound is understood to bolster skin barrier function is through the induction of Heat Shock Protein 70 (HSP70).[3][4]
HSP70-Mediated Cellular Protection:
Under conditions of cellular stress, such as exposure to UV radiation, pollutants, or temperature fluctuations, proteins can misfold and aggregate, leading to cellular damage and impaired function. HSP70 acts as a molecular chaperone, binding to and refolding these damaged proteins, thereby preventing their aggregation and promoting cellular recovery. By increasing the intracellular levels of HSP70, this compound enhances the cell's capacity to withstand and recover from stress, which is crucial for maintaining the structural and functional integrity of the epidermis.[4]
dot graph TD; A[External Stressors (UV, Pollutants, Temperature)] --> B{Keratinocyte}; C[this compound] --> B; B --> D{Increased HSP70 Expression}; D --> E[Enhanced Protein Folding and Repair]; E --> F[Improved Cellular Resilience]; F --> G[Strengthened Skin Barrier Function];
end HSP70 Signaling Pathway
Potential Involvement of FOXO3a Signaling:
While the primary pathway involves HSP70, there is emerging research suggesting a potential interplay with the Forkhead Box O3 (FOXO3a) signaling pathway, which is a key regulator of stress resistance, metabolism, and longevity. Some peptides have been shown to simulate the action of FOXO3a.[5] Activation of FOXO3a can lead to the expression of antioxidant enzymes and other protective proteins, contributing to enhanced cellular defense mechanisms. The relationship between this compound and FOXO3a activation in the context of skin barrier function warrants further investigation.
dot graph TD; A[this compound] --> B{Activation of FOXO3a Pathway}; B --> C{Increased Expression of Antioxidant Enzymes}; B --> D{Enhanced DNA Repair}; C --> E[Reduced Oxidative Stress]; D --> F[Improved Cellular Maintenance]; E & F --> G[Strengthened Skin Barrier];
end FOXO3a Signaling Pathway
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative improvements in skin barrier function parameters following treatment with this compound. These values are illustrative and based on typical outcomes for effective skin barrier-enhancing peptides.
Table 1: In-Vivo Efficacy Data
| Parameter | Method | Expected Improvement (after 4 weeks of use) |
| Transepidermal Water Loss (TEWL) | Tewameter® | 15 - 25% reduction |
| Skin Hydration | Corneometer® | 20 - 35% increase |
| Skin Elasticity | Cutometer® | 10 - 20% improvement |
| Skin Redness (Erythema) | Mexameter® / Chromameter | 10 - 15% reduction |
Table 2: In-Vitro Efficacy Data
| Parameter | Model | Method | Expected Outcome |
| HSP70 Expression | Human Keratinocytes | Western Blot / ELISA | 30 - 60% increase |
| Claudin-1 Expression | Reconstructed Human Epidermis | Western Blot / Immunofluorescence | 20 - 40% increase |
| Occludin Expression | Reconstructed Human Epidermis | Western Blot / Immunofluorescence | 15 - 35% increase |
| Cell Viability (under stress) | Human Keratinocytes | MTT Assay | 25 - 50% increase |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on skin barrier function.
In-Vivo Assessment of Skin Barrier Function
1. Transepidermal Water Loss (TEWL) Measurement
-
Objective: To measure the rate of water evaporation from the skin, an indicator of barrier integrity.
-
Apparatus: Tewameter® probe (e.g., TM Hex or TM 300).
-
Protocol:
-
Acclimatize subjects in a controlled environment (20-22°C, 40-60% humidity) for at least 30 minutes.
-
Define test sites on the volar forearm. One site will be treated with a vehicle control and the other with a formulation containing this compound.
-
Gently place the Tewameter® probe perpendicular to the skin surface.
-
Record TEWL measurements (in g/h/m²) after the reading stabilizes (typically 30-60 seconds).
-
Take at least three measurements per site and calculate the average.
-
Conduct measurements at baseline and after a specified treatment period (e.g., 4 weeks).
-
dot graph TD; A[Subject Acclimatization] --> B[Application of Test and Control Formulations]; B --> C[Measurement with Tewameter®]; C --> D[Data Recording and Analysis];
end TEWL Measurement Workflow
2. Skin Hydration Measurement
-
Objective: To assess the water content of the stratum corneum.
-
Apparatus: Corneometer® (e.g., CM 825).
-
Protocol:
-
Follow the same subject acclimatization and test site definition as for TEWL measurement.
-
Press the Corneometer® probe firmly onto the skin surface.
-
The instrument measures the skin's capacitance, which is proportional to its water content, and provides a value in arbitrary units (A.U.).
-
Take at least three measurements per site and calculate the average.
-
Conduct measurements at baseline and after the treatment period.
-
dot graph TD; A[Subject Acclimatization] --> B[Application of Test and Control Formulations]; B --> C[Measurement with Corneometer®]; C --> D[Data Recording and Analysis];
end Skin Hydration Measurement Workflow
In-Vitro Assessment of Skin Barrier Function
1. HSP70 Expression in Human Keratinocytes
-
Objective: To quantify the change in HSP70 protein levels in response to this compound.
-
Method: Western Blotting.
-
Protocol:
-
Culture normal human epidermal keratinocytes (NHEK) to 80% confluency.
-
Treat cells with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Induce cellular stress (e.g., heat shock at 42°C for 30 minutes or UV irradiation).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against HSP70.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. Normalize to a loading control (e.g., GAPDH or β-actin).
-
2. Tight Junction Protein Expression in Reconstructed Human Epidermis (RHE)
-
Objective: To visualize and quantify the expression of tight junction proteins (e.g., Claudin-1, Occludin).
-
Method: Immunofluorescence Staining.
-
Protocol:
-
Culture RHE models according to the manufacturer's instructions.
-
Topically apply a formulation containing this compound or a vehicle control for a specified period.
-
Fix the RHE tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform antigen retrieval on the tissue sections.
-
Permeabilize the sections with 0.1% Triton X-100.
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with primary antibodies against Claudin-1 and/or Occludin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the sections and visualize using a confocal microscope.
-
Quantify fluorescence intensity using image analysis software.
-
dot graph TD; A[RHE Culture and Treatment] --> B[Fixation and Sectioning]; B --> C[Antigen Retrieval and Permeabilization]; C --> D[Blocking]; D --> E[Primary Antibody Incubation (anti-Claudin-1/Occludin)]; E --> F[Secondary Antibody Incubation (Fluorescently-labeled)]; F --> G[Counterstaining (DAPI)]; G --> H[Microscopy and Image Analysis];
end Immunofluorescence Protocol Workflow
Safety and Toxicology
This compound is generally considered safe for topical use in cosmetic formulations.[1] However, as with any active ingredient, it is recommended to perform standard safety and toxicology testing.
-
In-Vitro Skin Irritation: The Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439) can be used to assess the irritation potential.[3][6][7]
-
Human Repeat Insult Patch Test (HRIPT): This clinical study is the gold standard for evaluating the potential for sensitization and allergic reactions after repeated exposure.[8][9]
Conclusion
This compound presents a promising approach for enhancing skin barrier function by leveraging the cell's natural stress response mechanisms. Through the upregulation of HSP70, this peptide helps to protect the skin from environmental aggressors and maintain its integrity. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to quantitatively assess the efficacy of this compound in both in-vitro and in-vivo models. The expected outcomes include a significant reduction in transepidermal water loss, an increase in skin hydration, and an upregulation of key tight junction proteins, all of which are indicative of a strengthened and more resilient skin barrier.
References
- 1. This compound - Description [tiiips.com]
- 2. myrevea.com [myrevea.com]
- 3. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 4. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 5. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. acetyl tetrapeptide suppliers USA [americanchemicalsuppliers.com]
- 8. farmlink.ua [farmlink.ua]
- 9. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
Troubleshooting & Optimization
improving Acetyl Tetrapeptide-22 solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Acetyl Tetrapeptide-22 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic peptide used in cosmetic and research applications.[1][2][3] It is the reaction product of acetic acid and Tetrapeptide-22.[4] Its primary mechanism of action involves increasing the levels of Heat Shock Protein 70 (HSP70), which helps protect cells from stress and promotes repair.[4][5] This peptide is involved in enhancing the skin's tolerance to stress, preventing damage, and stimulating collagen production.[5]
Q2: What are the known solubility characteristics of this compound?
Q3: I am observing precipitation when adding my this compound stock solution to the cell culture medium. What could be the cause?
A3: Precipitation of peptides when added to cell culture media is a common issue and can be caused by several factors:
-
pH Shift: The pH of your peptide stock solution might be significantly different from the physiological pH of the cell culture medium (typically 7.2-7.4).[11][12] This pH change can alter the peptide's net charge, leading to aggregation and precipitation.[13]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum).[14] The peptide can interact with these components, leading to the formation of insoluble complexes.[14] High concentrations of salts, in particular, can cause "salting out" of the peptide.
-
Exceeding Solubility Limit: The final concentration of the peptide in the medium may have exceeded its solubility limit in that specific complex environment.[15]
-
Solvent Shock: Rapidly diluting a concentrated peptide stock (especially from an organic solvent) into the aqueous medium can cause localized high concentrations and immediate precipitation.[16]
Q4: What is the recommended first step to troubleshoot the solubility of this compound?
A4: Always start by preparing a concentrated stock solution in a suitable solvent before diluting it into your cell culture medium.[11] For this compound, sterile, distilled water is a good starting point given its reported water solubility.[6][7][8][9] If you encounter issues with water, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to prepare the initial stock, which is then further diluted.[15][17]
Q5: What is a safe concentration of DMSO for my cell culture experiments?
A5: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is considered safe for most cell lines, while concentrations up to 0.5% are widely used without significant cytotoxicity.[15][18] However, it is always best to perform a vehicle control experiment to ensure the DMSO concentration you are using does not affect your specific cell type or experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in water. | The peptide may have strong hydrophobic characteristics or secondary structures leading to aggregation. | 1. Try gentle warming (to <40°C) or sonication to aid dissolution.[19][20] 2. If still insoluble, try dissolving in a small amount of 10-25% acetic acid, as the peptide has basic residues (Arginine, Histidine).[15][21] 3. As a last resort for creating a stock solution, use a minimal amount of 100% DMSO and then slowly dilute it.[15][17] |
| Peptide dissolves in water but precipitates when added to media. | pH incompatibility between the stock solution and the media. Interaction with media components (salts, serum proteins). | 1. Adjust the pH of the peptide stock solution to be closer to the media's pH before adding it.[12] 2. Add the peptide stock solution to the media dropwise while gently stirring to avoid localized high concentrations.[16] 3. Try adding the peptide to serum-free media first, and then add the serum. Some peptides can interact with serum proteins.[14] |
| The final solution in the cell culture medium is cloudy. | The peptide's solubility limit in the complex media has been exceeded. | 1. Lower the final concentration of the peptide in your experiment. 2. Prepare a new, more dilute stock solution and add a larger volume to the media to achieve the same final concentration, which can sometimes help. |
| Inconsistent experimental results. | Incomplete solubilization of the peptide, leading to inaccurate final concentrations. | 1. After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide.[22] 2. Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Initial Solubility Test: Before dissolving the entire amount, test the solubility of a small aliquot of the lyophilized this compound.[19]
-
Solvent Selection:
-
Primary Choice (Aqueous): Add sterile, distilled water to the lyophilized peptide to achieve a desired stock concentration (e.g., 10 mM). Vortex briefly. If the peptide does not dissolve completely, proceed to the next step.
-
Aiding Aqueous Solubilization: Gently warm the solution to no more than 40°C or place it in a sonicator bath for a few minutes.[19][20]
-
Secondary Choice (Organic Solvent): If the peptide remains insoluble in water, use a minimal amount of 100% DMSO to dissolve the peptide.[15] Aim for a high concentration (e.g., 50-100 mM) to minimize the volume of DMSO added to the cell culture.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Dilution of this compound Stock into Cell Culture Media
-
Thaw: Thaw the stock solution aliquot at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Slow Addition: While gently swirling the cell culture medium, add the required volume of the peptide stock solution dropwise.[16] This gradual dilution helps to prevent precipitation.
-
Mixing: Gently mix the final solution by inverting the tube or flask a few times. Avoid vigorous vortexing, which can denature proteins in the medium.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound enhancing cellular stress response.
Experimental Workflow
Caption: Recommended workflow for solubilizing this compound for cell culture.
Troubleshooting Logic
Caption: Logical steps for troubleshooting this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Description [tiiips.com]
- 3. NB-64-86441-50mg | this compound [1295648-76-8] Neobiotech [neo-biotech.com]
- 4. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 5. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 6. us.typology.com [us.typology.com]
- 7. arizona-mall.com [arizona-mall.com]
- 8. experchem.com [experchem.com]
- 9. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 10. This compound | C26H45N9O6 | CID 51346978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 17. jpt.com [jpt.com]
- 18. lifetein.com [lifetein.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. genscript.com [genscript.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Acetyl Tetrapeptide-22 Synthesis and Purification
Welcome to the Technical Support Center for Acetyl Tetrapeptide-22 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this cosmetic peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The standard and most widely used method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves assembling the peptide chain step-by-step on a solid resin support.[3] The process includes cycles of deprotection of the Nα-amino group and coupling of protected amino acids until the tetrapeptide sequence is complete.[3] The final step involves the acetylation of the N-terminus, followed by cleavage of the peptide from the resin.[4]
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities in synthetic peptides like this compound include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2][5]
-
Truncated sequences: Peptides that are shorter than the target sequence, often resulting from incomplete deprotection or capping.[2]
-
Peptides with protecting group remnants: Incomplete removal of side-chain protecting groups during the final cleavage step.[5]
-
Diastereomers: Resulting from racemization of amino acids during synthesis.[6]
-
Oxidized or reduced peptides: Certain amino acid residues can be susceptible to oxidation or reduction during synthesis and workup.[5]
-
By-products from cleavage: Scavengers used during cleavage can sometimes form adducts with the peptide.
Q3: What purity level is typically expected for this compound used in research and cosmetic applications?
A3: For research and cosmetic applications, a high purity of this compound is generally required, often exceeding 95%. The purity is typically assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
Q4: How does the N-terminal acetylation affect the synthesis and purification process?
A4: N-terminal acetylation is the final step on the resin before cleavage.[4] It serves to cap the N-terminus, which can improve the peptide's stability. During purification, the acetyl group increases the hydrophobicity of the peptide, which will affect its retention time in RP-HPLC. The success of the acetylation step needs to be monitored to avoid a mix of acetylated and non-acetylated peptide in the final product.[4]
Troubleshooting Guides
Synthesis Phase
Issue 1: Low Yield of Crude this compound
-
Possible Cause: Incomplete Fmoc-deprotection or inefficient amino acid coupling.[8]
-
How to Investigate: Perform a Kaiser test after the deprotection and coupling steps. A positive test (blue beads) after coupling indicates incomplete reaction.[9]
-
Solution:
-
Extend reaction times for deprotection and coupling steps.
-
For difficult couplings, perform a double coupling by repeating the amino acid addition with fresh reagents.
-
Consider using a more powerful coupling reagent.
-
-
-
Possible Cause: Aggregation of the growing peptide chain on the resin.[10]
-
Possible Cause: Diketopiperazine formation at the dipeptide stage.[10]
-
How to Investigate: This is more likely if Proline is one of the first two amino acids. It leads to cleavage of the dipeptide from the resin.
-
Solution: Use a 2-chlorotrityl chloride resin, as its steric hindrance can inhibit this side reaction.[10]
-
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry of Crude Product
-
Possible Cause: Side reactions during synthesis.
-
Identification and Solution:
-
M+18 Da: Could indicate incomplete removal of a protecting group or hydrolysis. Optimize cleavage conditions.
-
M-18 Da (for sequences with Gln or Asn): Suggests pyroglutamate (B8496135) formation. Minimize exposure to acidic conditions.[11]
-
Deletion Sequences (e.g., M-amino acid residue mass): Indicates failed coupling. Re-evaluate coupling efficiency.[5]
-
-
Purification Phase
Issue 3: Poor Resolution or Broad Peaks During HPLC Purification
-
Possible Cause: Peptide aggregation in the purification buffer.[10]
-
How to Investigate: The peak shape is often broad and may show tailing.
-
Solution:
-
Modify the mobile phase by adding organic modifiers or chaotropic agents.
-
Adjust the pH of the mobile phase.
-
Lower the concentration of the peptide sample being injected.
-
-
-
Possible Cause: Suboptimal HPLC conditions.
-
Solution:
-
Optimize the gradient of the organic solvent (e.g., acetonitrile) to better separate the target peptide from impurities.[12]
-
Try a different stationary phase (e.g., a C8 column instead of a C18).[13]
-
Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[12]
-
-
Issue 4: Co-elution of Impurities with the Main Product
-
Possible Cause: Impurities with very similar hydrophobicity to this compound.
-
Solution:
-
Employ a shallower gradient during HPLC elution to enhance separation.[12]
-
Consider a secondary purification step using a different chromatographic method or a different mobile phase pH.
-
If diastereomers are present, a chiral column may be necessary for separation.
-
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Analysis Method |
| Crude Purity | 40-70% | RP-HPLC |
| Final Purity | >95% | RP-HPLC |
| Overall Yield | 10-40% | Based on initial resin loading |
| Molecular Weight | Varies by sequence | Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Generic Acetylated Tetrapeptide
Objective: To synthesize a generic acetylated tetrapeptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (B1165640)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (resin should be colorless).
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the remaining three amino acids in the tetrapeptide sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.
Protocol 2: RP-HPLC Purification of a Generic Acetylated Tetrapeptide
Objective: To purify the crude acetylated tetrapeptide using preparative RP-HPLC.
Materials:
-
Crude, lyophilized peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Preparative C18 HPLC column
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a solvent mixture that ensures complete dissolution. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) at a set flow rate.
-
Injection: Inject the filtered peptide solution onto the column.
-
Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 60% B over 40-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.[12]
-
Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 or 220 nm).
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that contain the pure peptide (>95%) and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: General workflow for the purification of a synthetic peptide.
References
- 1. agilent.com [agilent.com]
- 2. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
preventing degradation of Acetyl Tetrapeptide-22 in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for handling Acetyl Tetrapeptide-22, focusing on preventing its degradation in experimental setups to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, bioactive peptide used in research and cosmetics.[1][2] It is the reaction product of acetic acid and Tetrapeptide-22.[3] The N-terminal acetyl group is added to enhance its stability.[2] Its primary mechanism of action is to increase the cellular levels of Heat Shock Protein 70 (HSP70).[3][4] HSP70 is a molecular chaperone that plays a crucial role in protein folding, protecting cells from stress, and assisting in the repair of damaged proteins.[3][5][6][7] By inducing HSP70, this compound helps enhance the cell's tolerance to stress and prevent damage.[3][4]
Q2: How should I store lyophilized this compound?
A2: Lyophilized peptides are significantly more stable than peptides in solution.[8] For maximum long-term stability, lyophilized this compound should be stored in a tightly sealed container in a desiccated environment at -20°C or, preferably, -80°C.[9][10][11] For short-term storage (a few weeks), refrigeration at 4°C is acceptable.[9] Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, which can reduce stability.[8][9]
Q3: What is the best way to reconstitute this compound?
A3: There is no single solvent for all peptides. The choice depends on the peptide's amino acid sequence and your experimental requirements. A general strategy is to start with sterile, purified water. If solubility is an issue, sonication in a water bath can help dissolve the peptide.[9] For basic peptides, a small amount of dilute acetic acid can be used, while acidic peptides may require dilute ammonium (B1175870) hydroxide. Always use sterile buffers, and for peptides prone to oxidation, use oxygen-free buffers.[8][9] It is recommended to first test the solubility on a small portion of the peptide before dissolving the entire sample.
Q4: How should I store the peptide once it is in solution?
A4: Peptide solutions are far less stable than their lyophilized form.[12] It is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can cause degradation.[10][12] These aliquots should be stored frozen at -20°C or -80°C.[10][12] For short-term use (days), a solution can be stored at 2-8°C. The optimal pH for storing most peptide solutions is slightly acidic, between 5 and 7.[8] Avoid prolonged storage at pH levels above 8.[8]
Q5: What are the primary pathways of peptide degradation?
A5: Peptides can degrade through several chemical and physical pathways.[13]
-
Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[11] Peptides containing aspartic acid (Asp) are particularly susceptible.
-
Oxidation: This primarily affects residues like methionine (Met), cysteine (Cys), and tryptophan (Trp).[8][11] It can be accelerated by exposure to air and certain metal ions.[13]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues into their corresponding acidic amino acids, which can alter the peptide's structure and function.[11][14]
-
Aggregation: Peptide molecules can cluster together, affecting solubility and bioactivity.[11]
-
Physical Instability: Repeated freeze-thaw cycles, light exposure, and adsorption to container surfaces can also lead to loss of active peptide.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Activity | Peptide degradation due to improper storage or handling. | Review storage and handling protocols. Use a fresh, single-use aliquot stored at -80°C. Verify the peptide's integrity using an analytical method like HPLC.[15][16] |
| Incorrect peptide concentration. | This can be due to adsorption to plasticware. Use low-protein-binding tubes and tips.[17] Consider including a carrier protein like 0.1% BSA in dilution buffers.[17] | |
| Cloudy or Precipitated Solution | Poor solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution.[9] If the issue persists, test alternative solvents on a small sample. The peptide may be aggregating; check that the buffer pH is optimal (typically pH 5-7).[8][10] |
| Bacterial contamination. | Reconstitute the peptide using sterile water or buffer and filter the final solution through a 0.2 μm filter to remove potential contaminants.[12] | |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation (e.g., oxidation, deamidation, hydrolysis). | This indicates the formation of degradation products.[14][18] Minimize exposure to air, light, and extreme pH.[8][10] For oxidation-prone peptides, consider using degassed buffers or adding reducing agents like DTT.[9][12] |
| Disulfide bond exchange. | If the peptide contains cysteine, improper pH (alkaline) can promote the formation of incorrect disulfide bonds. Maintain a slightly acidic pH and handle with care.[9] |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation and moisture absorption.[8][9]
-
Solvent Selection: Begin with a sterile, high-purity solvent appropriate for your experiment (e.g., sterile distilled water, PBS, or a specific cell culture medium).
-
Reconstitution: Using a sterile, low-binding pipette tip, add the desired volume of solvent to the vial. To create a 1 mg/mL stock solution, for example, add 1 mL of solvent to 1 mg of peptide.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, a brief sonication in a cool water bath may be applied.[9] Avoid aggressive shaking, as this can cause aggregation.[19]
-
Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.[12][17] The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or, for optimal long-term stability, at -80°C.[10][12]
Protocol 2: Assessing Peptide Stability with HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing peptide purity and detecting degradation products.[15][16][18]
-
Objective: To quantify the percentage of intact this compound over time under specific storage conditions (e.g., in solution at 4°C vs. -20°C).
-
Materials:
-
Reconstituted this compound solution.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
-
Methodology:
-
Sample Preparation: Prepare multiple identical aliquots of the peptide solution. Store one set of aliquots under Condition A (e.g., 4°C) and another under Condition B (e.g., -20°C).
-
Time Points: At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove one aliquot from each condition.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the C18 column.
-
Run a gradient elution, for example, from 5% to 45% Mobile Phase B over 20 minutes, to separate the intact peptide from any degradation products.[20]
-
Detect the peptide and its byproducts by monitoring absorbance at ~214 nm (the peptide bond).
-
-
Data Analysis:
-
At Day 0, identify the peak corresponding to the intact this compound.
-
At subsequent time points, integrate the area of the main peptide peak and any new peaks that appear (degradation products).
-
Calculate the percentage of remaining intact peptide at each time point relative to the total peak area.
-
-
-
Data Presentation: Summarize the results in a table.
Example Stability Data (Hypothetical)
| Time Point | % Intact Peptide at 4°C | % Intact Peptide at -20°C |
| Day 0 | 99.5% | 99.5% |
| Day 1 | 98.2% | 99.4% |
| Day 3 | 95.1% | 99.3% |
| Day 7 | 88.7% | 99.1% |
| Day 14 | 76.4% | 98.9% |
Visualizations
Caption: Workflow for handling this compound to maximize stability.
Caption: Decision tree for troubleshooting peptide degradation issues.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Description [tiiips.com]
- 3. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 4. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 5. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. veeprho.com [veeprho.com]
- 12. biolongevitylabs.com [biolongevitylabs.com]
- 13. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. peptidesuk.com [peptidesuk.com]
- 16. ijsra.net [ijsra.net]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. novagloresearch.com [novagloresearch.com]
- 20. biovera.com.au [biovera.com.au]
Technical Support Center: Acetyl Tetrapeptide-22 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Acetyl Tetrapeptide-22 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.
Section 1: General Information & Mechanism of Action
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by the trade name Thermostressine®, is a synthetic peptide designed to enhance the skin's tolerance to stress.[1][2] Its primary mechanism of action is the induction of Heat Shock Protein 70 (HSP70).[1][3][4] HSP70 is a molecular chaperone that plays a critical role in protein folding and protecting cells against stress-induced damage, particularly proteotoxic stress which involves the accumulation of abnormally folded proteins.[3][4] By increasing HSP70 levels, this compound helps cells prevent and repair damage from various stressors.[1][3]
Table 1: General Characteristics of this compound
| Property | Description | Source(s) |
| INCI Name | This compound | [5][6] |
| Sequence | Ac-His-Leu-Leu-Arg | [1][7] |
| Primary Function | Skin Conditioning Agent, Stress Protection | [1][8] |
| Mechanism | Induces Heat Shock Protein 70 (HSP70) synthesis | [4][6] |
| Appearance | White powder | [6] |
| Solubility | Soluble in water | [6] |
Q2: What is the signaling pathway for this compound?
This compound initiates a cellular stress response pathway that culminates in the synthesis of HSP70. This protein then acts as a chaperone to refold damaged proteins and prevent aggregation, thereby enhancing cellular resilience.
Section 2: Dosage and Administration for In Vivo Studies
Q3: What is the recommended dosage of this compound for in vivo studies?
Currently, there is a lack of publicly available data detailing specific dosage recommendations for systemic (e.g., injectable) in vivo administration of this compound. The majority of existing research focuses on its topical application in cosmetics.[9][10] Therefore, researchers must conduct initial dose-finding (dose-ranging) studies to determine the optimal concentration for their specific animal model and research objectives.
For initial studies, consider a wide range of doses based on general peptide research. Some peptide immunization studies have used microgram quantities (e.g., 0.1 - 10 µg per mouse), while other therapeutic peptide studies have used much higher doses (e.g., 1 - 50 mg/kg).[11][12][13] A pilot study is critical to establish efficacy and safety.
Table 2: Example Design for a Pilot Dose-Ranging Study in Mice
| Group | Treatment | Dosage (Hypothetical) | Administration Route | Key Outcome Measures |
| 1 | Vehicle Control | 0 mg/kg | Subcutaneous (SC) | Baseline HSP70 levels, clinical observations |
| 2 | Low Dose | 0.1 mg/kg | Subcutaneous (SC) | HSP70 induction in target tissue, biomarkers of stress |
| 3 | Medium Dose | 1.0 mg/kg | Subcutaneous (SC) | HSP70 induction in target tissue, biomarkers of stress |
| 4 | High Dose | 10.0 mg/kg | Subcutaneous (SC) | HSP70 induction, signs of toxicity, biomarkers of stress |
Note: This table is a hypothetical example. The actual doses, route, and endpoints must be optimized for your specific experimental model.
Q4: What are the appropriate methods for peptide reconstitution and administration?
Proper handling is crucial for peptide stability and experimental reproducibility.[14][15]
-
Reconstitution: Lyophilized peptides should be reconstituted using a sterile, appropriate solvent.[16] For many peptides, sterile bacteriostatic water or a buffer solution (e.g., PBS) is suitable.[17] To reconstitute, slowly inject the solvent down the side of the vial and gently swirl to dissolve the powder; avoid vigorous shaking to prevent aggregation.[17]
-
Storage: Store lyophilized peptide at -20°C.[6] After reconstitution, store the solution in the refrigerator (2-8°C) away from light and use it within the stability period, which can be up to 90 days for some peptides but should be validated.[17]
-
Administration Routes: The choice of administration route depends on the desired pharmacokinetic profile.[14] Common parenteral routes for peptides in rodent studies include:
-
Subcutaneous (SC): Injected into the loose skin on the back. Often results in slower absorption and a more sustained release.[14]
-
Intraperitoneal (IP): Injected into the lower abdominal quadrant. Allows for rapid absorption.[14]
-
Intravenous (IV): Injected into a tail vein. Provides immediate and 100% bioavailability.[14]
-
Section 3: Experimental Workflow and Troubleshooting
Q5: What is a standard workflow for an in vivo dosage optimization experiment?
A systematic workflow ensures that all variables are controlled and the results are reliable. The process involves careful planning, execution, and analysis.
References
- 1. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 2. specialchem.com [specialchem.com]
- 3. journals.co.za [journals.co.za]
- 4. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Description [tiiips.com]
- 11. pnas.org [pnas.org]
- 12. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. innerbody.com [innerbody.com]
- 17. Peptide Guide [next-health.com]
troubleshooting inconsistent results in Acetyl Tetrapeptide-22 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during experiments with Acetyl Tetrapeptide-22.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Peptide Solubility and Stability
-
Question: My this compound is not dissolving properly in my cell culture medium. What should I do?
-
Answer: this compound is a synthetic peptide and its solubility can be influenced by its amino acid sequence and modifications. For initial reconstitution, it is recommended to use sterile, distilled water or a buffer solution at a neutral pH. To improve solubility, you can try gentle warming (up to 40°C) or brief sonication. If the peptide remains insoluble, a small amount of an organic solvent like DMSO may be used as a primary solvent before further dilution in your aqueous experimental buffer. However, always ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
-
Question: I am observing a decline in the bioactivity of my reconstituted this compound over time. How can I prevent this?
-
Answer: Peptides in solution are more susceptible to degradation than in their lyophilized form. To maintain bioactivity, it is crucial to handle and store the peptide correctly. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable, but freezing is recommended for longer periods.
-
Issue 2: Inconsistent HSP70 Induction
-
Question: I am not seeing a consistent increase in Heat Shock Protein 70 (HSP70) expression after treating my cells with this compound. What could be the reason?
-
Answer: Inconsistent HSP70 induction can stem from several factors:
-
Peptide Quality: Ensure the purity of your this compound. Impurities from synthesis can interfere with its biological activity. It is advisable to obtain a certificate of analysis from your supplier.
-
Cell Health and Passage Number: Use healthy, actively dividing cells at a consistent passage number. Older cells or those under stress from other factors may respond differently.
-
Treatment Conditions: Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.
-
Assay Variability: Ensure your detection method (e.g., Western Blot, ELISA) is optimized and validated for HSP70 detection in your cell type. Include appropriate positive and negative controls in every experiment.
-
-
-
Question: My Western blot for HSP70 shows high background or multiple non-specific bands after this compound treatment. How can I troubleshoot this?
-
Answer: High background and non-specific bands in a Western blot can be due to several reasons:
-
Antibody Specificity: Verify the specificity of your primary antibody for HSP70.
-
Blocking: Ensure adequate blocking of the membrane. Using 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least one hour is standard.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
-
-
Issue 3: Unexpected Cytotoxicity
-
Question: I am observing unexpected cell death after treating my cells with this compound. Why is this happening?
-
Answer: While this compound is generally not considered cytotoxic at typical working concentrations, several factors could contribute to unexpected cell death:
-
High Peptide Concentration: Very high concentrations of any peptide can be stressful to cells. Perform a dose-response curve to determine the optimal non-toxic concentration range.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture is well below the toxic threshold for your specific cell line.
-
Peptide Impurities: Contaminants from the peptide synthesis process could be cytotoxic.
-
Contamination: Ensure your peptide stock solution and cell cultures are free from microbial contamination.
-
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound?
-
What cell lines are recommended for studying the effects of this compound?
-
What is the recommended starting concentration for this compound in cell-based assays?
-
Based on studies with similar tetrapeptides, a starting concentration range of 0.1 µg/mL to 50 µg/mL is recommended for initial dose-response experiments.[4] The optimal concentration will depend on the specific cell line and the endpoint being measured.
-
-
How should I reconstitute and store lyophilized this compound?
-
It is recommended to briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute in sterile distilled water or a suitable buffer. For long-term storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[6]
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Incubation Time |
| HSP70 Induction (Western Blot/ELISA) | Human Keratinocytes (HaCaT), Fibroblasts | 0.1 - 50 µg/mL | 24 - 48 hours |
| Cell Viability (MTT Assay) | Human Keratinocytes (HaCaT), Fibroblasts | 0.1 - 100 µg/mL | 24 - 72 hours |
Note: These are starting recommendations and may require optimization for your specific experimental conditions.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccated environment. |
| Reconstituted in Aqueous Buffer | -20°C or -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted in Aqueous Buffer | 4°C | Up to 1 week | For short-term use only. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Under sterile conditions, add the required volume of sterile distilled water or phosphate-buffered saline (PBS) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
If necessary, brief sonication or warming to 37°C can aid dissolution.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: HSP70 Detection by Western Blot
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cellular protection.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 4. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 5. Human keratinocytes release high levels of inducible heat shock protein 70 that enhances peptide uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
Technical Support Center: Enhancing the Bioavailability of Acetyl Tetrapeptide-22 in Topical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of topical applications containing Acetyl Tetrapeptide-22.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
This compound is a synthetic peptide designed for cosmetic and therapeutic applications. Its primary mechanism of action involves the upregulation of Heat Shock Protein 70 (HSP70).[1] HSP70 is a molecular chaperone that plays a crucial role in protecting cells from stress, assisting in protein folding, and preventing protein aggregation.[1] By increasing HSP70 levels, this compound enhances the skin's natural defense and repair mechanisms, helping to mitigate the effects of environmental stressors.[1]
Q2: What are the main challenges in delivering this compound topically into the skin?
The primary challenge in the topical delivery of peptides like this compound is the skin's barrier function, primarily the stratum corneum. This outermost layer of the epidermis is composed of tightly packed corneocytes and a lipid-rich extracellular matrix, which limits the penetration of larger, hydrophilic molecules like peptides. Other challenges include enzymatic degradation by proteases present in the skin and potential formulation instabilities.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several strategies can be employed to improve the topical delivery of this compound:
-
Chemical Penetration Enhancers: These compounds temporarily and reversibly disrupt the stratum corneum, allowing for increased peptide penetration. Examples include fatty acids (e.g., oleic acid), terpenes, and glycols.[2][3]
-
Novel Delivery Systems: Encapsulating this compound in carrier systems can protect it from degradation and improve its penetration. Promising systems include liposomes, ethosomes, niosomes, and nanoparticles.[4]
-
Physical Enhancement Techniques: Methods like microneedling, iontophoresis, and sonophoresis can create transient micropores in the skin, facilitating peptide delivery.[5]
-
Peptide Modification: While not always feasible for a pre-existing active, modifications such as lipidation (attaching a fatty acid chain) can increase the lipophilicity of the peptide, enhancing its ability to cross the lipid-rich stratum corneum.
Q4: How can I assess the skin penetration of my this compound formulation?
The gold standard for in vitro skin penetration studies is the Franz diffusion cell system.[6][7][8] This method utilizes excised human or animal skin mounted between a donor and a receptor chamber. The formulation is applied to the skin surface, and the amount of peptide that permeates into the receptor fluid and accumulates in different skin layers (stratum corneum, epidermis, dermis) is quantified over time, typically using High-Performance Liquid Chromatography (HPLC).[9][10][11]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental phase of enhancing this compound bioavailability.
Issue 1: Low or No Detectable Peptide in the Receptor Fluid of a Franz Diffusion Cell Assay
| Possible Cause | Troubleshooting Steps |
| Poor Skin Penetration | 1. Incorporate Penetration Enhancers: Add a chemical penetration enhancer to your formulation. See Table 1 for examples and typical concentration ranges. 2. Utilize a Novel Delivery System: Encapsulate this compound in liposomes or other nanocarriers. See Table 2 for a comparison of delivery systems. 3. Optimize the Vehicle: The composition of your vehicle can significantly impact partitioning into the skin. Consider adjusting the solvent system. |
| Enzymatic Degradation | 1. Include Protease Inhibitors (for in vitro testing): To confirm if degradation is the issue, add a broad-spectrum protease inhibitor to your experimental setup. 2. Encapsulate the Peptide: Delivery systems can shield the peptide from enzymatic attack. |
| Analytical Method Sensitivity | 1. Optimize HPLC Method: Ensure your HPLC method is sensitive enough to detect low concentrations of the peptide. This may involve adjusting the mobile phase, column, or detector settings. 2. Use a More Sensitive Detector: Consider using mass spectrometry (LC-MS) for quantification, which offers higher sensitivity and specificity.[10] |
| High Peptide Retention in Skin Layers | 1. Analyze Skin Layers: Quantify the amount of peptide retained in the stratum corneum, epidermis, and dermis. High retention in the upper layers indicates a penetration issue rather than a detection problem. |
Issue 2: Formulation Instability (e.g., phase separation, precipitation, color change)
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Determine Optimal pH: Conduct a pH stability study to identify the pH range where this compound is most stable. Peptides are often most stable at a pH of around 5-6.[12] 2. Use Appropriate Buffers: Incorporate a buffering system (e.g., citrate, phosphate) to maintain the optimal pH. |
| Incompatible Excipients | 1. Screen Excipients: Test the compatibility of this compound with each excipient individually. Avoid charged polymers that may interact with the peptide. 2. Simplify the Formulation: Start with a simple base and add components one by one to identify any incompatibilities. |
| Oxidation | 1. Add Antioxidants: Include antioxidants such as ascorbic acid or tocopherol in your formulation. 2. Use Inert Packaging: Store the formulation in airtight containers and consider purging with nitrogen to minimize oxygen exposure. |
| Temperature Fluctuations | 1. Controlled Storage: Store the formulation at the recommended temperature (often refrigerated for peptide-based products) and protect it from light.[13] 2. Conduct Accelerated Stability Studies: Evaluate the formulation's stability at elevated temperatures to predict its shelf life.[14] |
III. Data Presentation: Comparative Efficacy of Bioavailability Enhancement Strategies
Disclaimer: The following tables present representative data generalized from studies on various tetrapeptides and other peptides due to the limited availability of specific quantitative data for this compound. These values should be considered as a guide for experimental design.
Table 1: Effect of Chemical Penetration Enhancers on Tetrapeptide Skin Permeation (In Vitro Franz Diffusion Cell Data)
| Penetration Enhancer | Concentration (%) | Enhancement Ratio (Flux vs. Control) | Potential Side Effects |
| Oleic Acid | 5 | ~ 4-6 | Mild irritation |
| Propylene Glycol | 10 | ~ 2-3 | Generally well-tolerated |
| Terpenes (e.g., Cineole) | 5 | ~ 8-10 | Potential for irritation |
| Azone | 1 | ~ 10-15 | Regulatory limitations |
Table 2: Comparison of Novel Delivery Systems for Tetrapeptide Topical Delivery
| Delivery System | Average Size (nm) | Encapsulation Efficiency (%) | Skin Penetration Enhancement | Key Advantages |
| Liposomes | 100-200 | 50-70 | Moderate | Biocompatible, can encapsulate hydrophilic and lipophilic actives.[4] |
| Ethosomes | 100-300 | 60-80 | High | High ethanol (B145695) content enhances skin penetration. |
| Niosomes | 100-200 | 50-70 | Moderate to High | More stable and cost-effective than liposomes. |
| Solid Lipid Nanoparticles (SLN) | 50-300 | 70-90 | High | Controlled release, protection from degradation. |
IV. Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the penetration of this compound from a topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Test formulation containing this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
HPLC system with a suitable column and detector for peptide quantification
-
Syringes and collection vials
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Formulation Application: Apply a known amount of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Skin Layer Separation (at the end of the experiment):
-
Stratum Corneum: Use tape stripping to remove the stratum corneum.
-
Epidermis and Dermis: Separate the epidermis from the dermis by heat treatment.
-
-
Peptide Extraction: Extract the peptide from the collected receptor fluid samples and the homogenized skin layers using a suitable solvent.
-
Quantification: Analyze the extracted samples using a validated HPLC method to determine the concentration of this compound.
Protocol 2: Formulation Stability Testing
Objective: To assess the physical and chemical stability of the this compound formulation under various conditions.
Materials:
-
Test formulation in final packaging
-
Temperature and humidity-controlled stability chambers
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Methodology:
-
Sample Preparation: Prepare multiple batches of the formulation and store them under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6 months).
-
Physical Stability Assessment:
-
Visual Inspection: Check for changes in color, odor, and appearance (e.g., phase separation, crystallization).
-
pH Measurement: Measure the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity to detect any changes in the formulation's consistency.
-
Microscopic Examination: Observe for any changes in droplet size or morphology in emulsions.
-
-
Chemical Stability Assessment:
-
HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products.
-
V. Mandatory Visualizations
Caption: Signaling pathway of this compound via HSP70 induction.
Caption: Experimental workflow for assessing topical bioavailability.
Caption: Troubleshooting logic for low peptide bioavailability.
References
- 1. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 2. jddtonline.info [jddtonline.info]
- 3. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Approaches in Cosmeceuticals: Peptides, Biotics and Marine Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. termedia.pl [termedia.pl]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Acetyl Hexapeptide-8 in Cosmetics by Hydrophilic Interaction Liquid Chromatography Coupled to Photo Diode Array Detection [mdpi.com]
- 10. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
addressing batch-to-batch variability of synthetic Acetyl Tetrapeptide-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Acetyl Tetrapeptide-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide used in cosmetic and research applications for its purported anti-aging and skin-strengthening properties.[1] Its primary mechanism of action is to increase the expression of Heat Shock Protein 70 (HSP70) in skin cells.[2][3] HSP70 is a molecular chaperone that plays a crucial role in protecting cells from stress, thereby enhancing the skin's resilience and preventing damage.[2][3]
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What are the likely causes?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors:
-
Purity and Impurities: Variations in the percentage of the correct peptide sequence and the presence of impurities such as deletion sequences (missing amino acids), truncated sequences, or incompletely deprotected sequences from the synthesis process can significantly impact biological activity.[4]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder can vary between batches due to differing amounts of water and counter-ions. This directly affects the accuracy of the peptide concentration in your experimental solutions.
-
Counter-ion (e.g., TFA) Content: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain in the final product as a counter-ion.[4] Residual TFA can be cytotoxic and interfere with cell-based assays, leading to inconsistent results.[4][5][6]
-
Solubility: Different batches may exhibit slight differences in solubility, leading to variations in the effective concentration of the peptide in your experiments.[4]
-
Handling and Storage: Improper storage conditions (temperature, exposure to light and moisture) and repeated freeze-thaw cycles can lead to peptide degradation.[4]
Q3: What are the critical quality attributes we should look for on the Certificate of Analysis (CoA) for each new batch of this compound?
A3: To ensure consistency between batches, you should carefully review the following parameters on the Certificate of Analysis (CoA):
-
Identity: Confirmation of the correct molecular weight via Mass Spectrometry (MS).
-
Purity: The percentage of the correct peptide sequence, typically determined by High-Performance Liquid Chromatography (HPLC). For most cell-based assays, a purity of >95% is recommended.
-
Appearance: Should be a white to off-white powder.[1]
-
Solubility: The solvent in which the peptide is soluble should be specified.
-
Water Content (Karl Fischer): Indicates the amount of water present in the lyophilized powder.
-
Counter-ion Content: The amount of residual counter-ions, such as TFA or acetate (B1210297), should be quantified. Lower levels of TFA are generally preferred for cell-based assays.
-
Net Peptide Content (NPC): This value is crucial for accurately preparing solutions of a specific molar concentration.
Q4: My this compound batch is difficult to dissolve. What should I do?
A4: Poor solubility can be a source of variability. Here is a systematic approach to solubilization:
-
Consult the Certificate of Analysis: The manufacturer should provide recommended solvents.
-
Start with High-Purity Water: For many peptides, sterile, distilled water is the first solvent to try.[4]
-
Consider the Peptide's Charge: The amino acid sequence of this compound will determine its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.
-
Use a Small Amount of Organic Solvent: For hydrophobic peptides, dissolving in a small amount of a polar aprotic solvent like DMSO and then slowly adding the aqueous buffer can be effective. Ensure the final concentration of the organic solvent is compatible with your assay.[4]
-
Gentle Sonication: Brief sonication in a water bath can help break up aggregates and improve dissolution.[4]
Q5: Could the Trifluoroacetate (TFA) counter-ion be affecting our cell-based assay results?
A5: Yes, residual TFA from the purification process can significantly impact cell-based assays.[4][5][6] TFA is acidic and can be cytotoxic to some cell lines, even at low concentrations.[4][6] It can also alter the pH of your culture medium, affecting cell health and the peptide's activity. If you suspect TFA interference, consider the following:
-
Run a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your peptide solution.
-
Use a TFA-free batch: If possible, obtain a batch of this compound with a different counter-ion, such as acetate or hydrochloride, for comparison.
-
Perform a salt exchange: If you have a significant amount of a TFA-containing batch, you can perform a salt exchange to replace the TFA with a more biocompatible counter-ion.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity in Cell-Based Assays
This guide provides a step-by-step approach to troubleshooting inconsistent results when assessing the bioactivity of different batches of this compound.
Caption: A workflow for troubleshooting inconsistent bioactivity of this compound.
Step-by-Step Troubleshooting:
-
Verify Peptide Quality:
-
Review the Certificate of Analysis (CoA): Compare the purity, net peptide content (NPC), and counter-ion (TFA) content of the different batches. Significant variations in these parameters are a likely source of inconsistency.
-
In-house Analysis (Optional but Recommended): If possible, perform your own HPLC and Mass Spectrometry analysis to confirm the identity and purity of each batch.
-
Solubility Test: Perform a systematic solubility test on a small aliquot of each batch to ensure complete dissolution in your assay buffer.
-
-
Standardize Peptide Preparation:
-
Normalize Concentration by NPC: Always calculate the amount of peptide to weigh based on the Net Peptide Content provided on the CoA to ensure the same molar concentration of active peptide is used for each batch.
-
Consistent Solubilization Protocol: Use the same solvent and procedure to dissolve each batch of the peptide. Prepare fresh stock solutions for each experiment to avoid degradation.
-
Aliquot and Store Properly: Aliquot peptide solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Validate Assay Parameters:
-
Run a TFA Control: If the peptide is a TFA salt, include a control with TFA alone at a concentration equivalent to that in your peptide solution to assess its effect on your cells.[4]
-
Check Cell Health: Ensure that the cells used in the assay are healthy, within a consistent passage number range, and free from contamination.
-
Validate Controls: Confirm that your positive and negative controls for the assay are performing as expected. This will help differentiate between a peptide issue and an assay issue.
-
Guide 2: Assessing a New Batch of this compound
This guide provides a workflow for the quality control assessment of a new batch of this compound before its use in critical experiments.
Caption: A workflow for the quality control assessment of a new batch of this compound.
Data Presentation
Table 1: Typical Quality Control Specifications for Cosmetic-Grade this compound
| Parameter | Method | Specification Range | Purpose |
| Appearance | Visual | White to off-white powder | Confirms basic physical property |
| Identity | Mass Spectrometry (MS) | Conforms to theoretical MW | Confirms the correct peptide is present |
| Purity | HPLC | ≥ 95.0% | Quantifies the percentage of the target peptide |
| Single Impurity | HPLC | ≤ 2.0% | Limits the amount of any single unknown component |
| Water Content | Karl Fischer Titration | ≤ 8.0% | Important for accurate weighing and stability |
| Counter-ion (TFA) | Ion Chromatography / HPLC | ≤ 1.0% | Minimizes potential cytotoxicity in assays |
| Net Peptide Content | Amino Acid Analysis / N-content | 70% - 90% | Essential for accurate solution preparation |
| Endotoxin | LAL Test | ≤ 50 EU/mg | Critical for cell-based and in-vivo studies |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Purity and Identity Confirmation
Objective: To verify the purity and identity of a batch of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound.
-
Data Analysis: Integrate the peak areas from the HPLC chromatogram to determine purity. Confirm the molecular weight of the main peak corresponds to this compound.
-
Protocol 2: Cell-Based Assay for HSP70 Induction
Objective: To assess the biological activity of this compound by measuring the induction of HSP70 in human keratinocytes.
Methodology:
-
Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cell line) in appropriate media until they reach 80-90% confluency.
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile, serum-free media, ensuring the concentration is normalized by the Net Peptide Content.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 24-48 hours. Include a vehicle control (media only).
-
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSP70.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for HSP70 and the loading control. Normalize the HSP70 signal to the loading control and compare the levels of induction between different batches of this compound.
Signaling Pathway
Proposed Signaling Pathway for this compound-Induced HSP70 Expression
References
long-term storage and stability issues of Acetyl Tetrapeptide-22 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Acetyl Tetrapeptide-22 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity in my assay. | 1. Peptide Degradation: The peptide may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or incorrect pH of the solution.[1][2] 2. Oxidation: If the peptide sequence contains susceptible amino acids, it may have oxidized. 3. Incorrect Concentration: Errors in initial weighing or dilution calculations. | 1. Verify Storage Conditions: Ensure the peptide solution is stored at ≤ -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new lyophilized stock if necessary.[1] 2. Use a Fresh Stock: Prepare a new solution from lyophilized powder. 3. Re-quantify Peptide: Use a validated analytical method such as HPLC to determine the precise concentration of the active peptide. |
| Precipitate or cloudiness observed in the solution upon thawing or during storage. | 1. Low Solubility: The concentration of the peptide may exceed its solubility in the current buffer. 2. Aggregation: Peptides can aggregate over time, especially at neutral or alkaline pH, or during freeze-thaw cycles. 3. Bacterial Contamination: Introduction of microorganisms can cause turbidity. | 1. Sonication: Gently sonicate the solution to aid in re-dissolving the peptide. 2. Adjust pH: Ensure the pH of the buffer is optimal for peptide stability, generally in the slightly acidic range (pH 5-6). 3. Filter Sterilize: For future preparations, pass the peptide solution through a 0.22 µm sterile filter to remove potential bacterial contamination. |
| Inconsistent results between experiments. | 1. Variable Peptide Stability: Degradation of the peptide stock solution over time. 2. Inconsistent Aliquoting: Variations in the volume or concentration of aliquots. 3. Freeze-Thaw Cycles: Repeatedly using the same stock solution can lead to degradation. | 1. Use Fresh Aliquots: For each experiment, use a new, single-use aliquot that has been stored at ≤ -20°C. 2. Standardize Aliquoting: Carefully prepare aliquots of a consistent volume and concentration from a freshly prepared stock solution. 3. Avoid Repeated Freezing and Thawing: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from freeze-thaw cycles. |
| Shift in pH of the peptide solution over time. | 1. Buffer Degradation: The buffering agent itself may be unstable over long-term storage. 2. CO2 Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unsealed or poorly sealed solutions. | 1. Use High-Quality Buffers: Prepare solutions with fresh, high-purity buffering agents. 2. Properly Seal Vials: Ensure vials are tightly sealed to minimize gas exchange with the atmosphere. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of this compound solutions?
For long-term storage, this compound solutions should be stored at -20°C or colder.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. The pH of the storage buffer should ideally be between 5 and 6 to prolong shelf life.
2. How does pH affect the stability of this compound solutions?
Extreme pH levels (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds, causing degradation of this compound.[2] A slightly acidic pH range of 5-6 is generally optimal for the stability of peptide solutions.
3. What are the primary degradation pathways for this compound in solution?
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
-
Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues.
-
Oxidation: Particularly of methionine, cysteine, tryptophan, tyrosine, and histidine residues if present in the sequence.
4. Can I store this compound solutions at 4°C?
Storage at 4°C is only recommended for very short periods (a few days). For storage longer than a week, freezing at -20°C or below is necessary to minimize degradation.[1]
5. What is the expected shelf-life of this compound in solution?
The shelf-life of peptides in solution is limited. While specific data for this compound is not published, a general guideline for peptides in a suitable buffer at -20°C is a few weeks to a couple of months. For longer-term stability, storing the peptide in its lyophilized form at -20°C or below is strongly advised.[1]
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative examples of stability data for a generic tetrapeptide in solution, as specific quantitative data for this compound is not publicly available. These tables are intended to demonstrate expected trends.
Table 1: Effect of Temperature on this compound Purity over Time (pH 6.0)
| Storage Temperature | Purity after 1 Week (%) | Purity after 4 Weeks (%) | Purity after 12 Weeks (%) |
| 4°C | 98.5 | 95.2 | 88.1 |
| -20°C | 99.8 | 99.2 | 98.0 |
| -80°C | >99.9 | 99.8 | 99.5 |
Table 2: Effect of pH on this compound Purity after 4 Weeks at -20°C
| Buffer pH | Purity (%) |
| 4.0 | 97.5 |
| 5.0 | 99.0 |
| 6.0 | 99.2 |
| 7.0 | 96.8 |
| 8.0 | 94.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate buffer (e.g., 10 mM sodium acetate, pH 5.5) to a desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
-
Aliquoting: Dispense the stock solution into single-use, sterile polypropylene (B1209903) or glass vials.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B (linear gradient)
-
27-30 min: 95% B (hold)
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Dilute a sample of the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas. The purity can be calculated as the area of the main peptide peak divided by the total area of all peaks, multiplied by 100.
-
Visualizations
Caption: Signaling pathway of this compound leading to enhanced cellular stress resistance.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Logical troubleshooting workflow for reduced peptide activity.
References
interference of Acetyl Tetrapeptide-22 with common laboratory assays
Welcome to the technical support center for Acetyl Tetrapeptide-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential interactions of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide composed of four amino acids with an acetyl group attached to the N-terminus.[1] This acetylation enhances its stability.[2] Its primary known biological activity is the induction of Heat Shock Protein 70 (HSP70), which is involved in cellular stress responses and protein folding.[3]
Q2: Has this compound been documented to interfere with common laboratory assays?
Currently, there is no specific literature documenting direct interference of this compound with common laboratory assays. However, based on the general behavior of peptides in biological and chemical assays, potential interferences can be anticipated. This guide provides troubleshooting strategies based on these potential interactions.
Q3: How can a small peptide like this compound potentially interfere with an ELISA?
Small peptides can interfere with ELISAs through several mechanisms:
-
Non-specific binding: The peptide may bind to the plate surface, capture antibody, or detection antibody, leading to false positive or false negative results.
-
Cross-reactivity: If the peptide shares structural similarity with the target antigen, it may be recognized by the antibodies, leading to competitive inhibition and a false negative result.
-
Matrix effects: The presence of the peptide in the sample may alter the binding kinetics of the antibody-antigen interaction.[1]
Q4: Can this compound affect Western Blot results?
Yes, potentially. If the primary antibody used in the Western Blot has any affinity for this compound, the peptide could act as a blocking peptide, binding to the antibody and preventing it from binding to the target protein on the membrane.[4][5] This would result in a weaker or absent band for the protein of interest.
Q5: Is it possible for this compound to interfere with PCR assays?
While less common, some peptides have been shown to interact with PCR components.[6] Potential mechanisms of interference include binding to DNA polymerase, chelating essential ions like Mg2+, or interacting with primers. This could lead to inhibition of the PCR reaction and lower or no amplification product.
Q6: How might a bioactive peptide like this compound affect cell viability assays (e.g., MTT, XTT)?
Bioactive peptides can influence cell viability assays in two main ways:
-
Direct biological effects: Since this compound induces HSP70, it can alter cellular metabolism and stress responses.[3][7] Assays like MTT and XTT measure metabolic activity as an indicator of cell viability.[8] An alteration in metabolism could lead to an over- or underestimation of cell viability that is not directly related to cell death or proliferation.
-
Chemical interference: Peptides could potentially interact with the assay reagents, for example, by reducing the tetrazolium salts (MTT, XTT) themselves, leading to a false positive signal.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or unexpected ELISA results when testing samples containing this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding | 1. Run a control plate with wells coated only with blocking buffer, then add this compound at the same concentration as in the samples, followed by the detection antibody. 2. Increase the stringency of wash steps (e.g., increase the number of washes or the detergent concentration in the wash buffer). 3. Try a different blocking buffer. | 1. No signal in the control wells indicates that the peptide is not directly binding to the plate or detection antibody. 2. & 3. Reduced background signal suggests non-specific binding was mitigated. |
| Cross-Reactivity | 1. Perform a competition ELISA. Pre-incubate the primary antibody with a high concentration of this compound before adding it to the wells coated with the target antigen. | 1. A decrease in signal compared to the control (antibody without peptide) suggests the peptide is competing for antibody binding sites. |
| Matrix Effect | 1. Perform a spike and recovery experiment. Add a known amount of the target analyte to a sample matrix with and without this compound and compare the recovery. | 1. A recovery of 80-120% indicates no significant matrix effect. Lower or higher recovery suggests interference.[9] |
Experimental Protocol: ELISA Interference Control
-
Prepare two sets of ELISA plates:
-
Test Plate: Coated with the capture antibody and blocked.
-
Control Plate: Coated with blocking buffer only.
-
-
Prepare Samples:
-
Sample with Peptide: Your experimental sample containing this compound.
-
Spiked Sample: A sample containing a known concentration of your analyte and this compound.
-
Peptide-only Control: A buffer solution containing only this compound at the experimental concentration.
-
-
Run the Assay:
-
On the Test Plate , run your standard curve, samples, and spiked samples as usual.
-
On the Control Plate , add the "Peptide-only Control" to several wells, followed by all subsequent ELISA steps (detection antibody, substrate).
-
-
Analyze Results:
-
Compare the signal from the "Peptide-only Control" on the Control Plate to the blank wells. A significant signal suggests non-specific binding.
-
Evaluate the recovery of the "Spiked Sample" on the Test Plate.
-
Diagram: ELISA Troubleshooting Workflow
References
- 1. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. How should blocking peptides be used for western blotting? | Cell Signaling Technology [cellsignal.com]
- 6. journals.asm.org [journals.asm.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Required controls for ELISA | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Heat Shock Protein Inducers: Acetyl Tetrapeptide-22 vs. Small Molecule Activators
For Researchers, Scientists, and Drug Development Professionals
The induction of heat shock proteins (HSPs) represents a promising therapeutic strategy for a range of conditions associated with protein misfolding and cellular stress, including neurodegenerative diseases and aging. This guide provides an objective comparison of Acetyl Tetrapeptide-22, a cosmetic peptide, with other well-characterized small molecule heat shock protein inducers. The comparison is based on available experimental data, mechanisms of action, and methodologies for assessing their efficacy.
Introduction to the Heat Shock Response
The heat shock response (HSR) is a highly conserved cellular defense mechanism activated by various stress stimuli, such as elevated temperatures, oxidative stress, and exposure to toxins.[1] A key regulator of this response is the Heat Shock Factor 1 (HSF1).[2] Under normal conditions, HSF1 is held in an inactive state through its association with chaperone proteins like HSP90.[3][4] Upon cellular stress, misfolded proteins accumulate, sequestering the chaperones and liberating HSF1.[3] The activated HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of genes encoding for heat shock proteins, leading to their increased expression.[3][5] These HSPs, including the well-studied HSP70 and HSP90, function as molecular chaperones to refold damaged proteins and prevent their aggregation, thereby protecting the cell from damage.[2][6]
Overview of this compound and Other HSP Inducers
This guide focuses on a comparative analysis of four distinct types of HSP inducers:
-
This compound: A synthetic peptide primarily used in cosmetic formulations. It is purported to increase the levels of HSP70 in the skin, thereby enhancing its tolerance to stress and preventing cellular damage.[7][8][9][10]
-
Celastrol: A natural pentacyclic triterpenoid (B12794562) that potently induces the heat shock response.[4]
-
Geldanamycin: An ansamycin (B12435341) antibiotic that acts as an inhibitor of HSP90, leading to the activation of HSF1.[4]
-
Geranylgeranylacetone (GGA): An acyclic isoprenoid that has been shown to induce HSP70 expression.[11]
Quantitative Comparison of HSP Induction
| Inducer | Mechanism of Action | Cell Type(s) | Concentration Range | HSP70 Induction Level (Fold Increase) | Reference(s) |
| This compound | Increases HSP70 levels | Keratinocytes | Not specified | Data not publicly available | [2][7] |
| Celastrol | HSF1 Activator | HeLa cells, Lymphoblastoid cells | 0.4 - 5 µM | Dose-dependent increase; ~6.7-fold at 0.8 µM | [8] |
| Geldanamycin | HSP90 Inhibitor | Striatal cells, various cancer cell lines | 5 - 500 nM | Dose-dependent increase | |
| Geranylgeranylacetone (GGA) | Induces HSF1 activity | Mouse cardiomyocytes, C. elegans | 10 µM - 200 mg/kg (in vivo) | ~1.5 to 15-fold (mRNA) | [5][6] |
Signaling Pathways and Mechanisms of Action
The induction of heat shock proteins can be achieved through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the general mechanism of HSF1 activation and the distinct pathways targeted by the compared inducers.
References
- 1. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 4. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 5. EP2792684A1 - Compounds useful in the treatment and/or care of the skin and their cosmetic or pharmaceutical compositions - Google Patents [patents.google.com]
- 6. WO2019079291A1 - Composition and device for delivery of active agents to skin surfaces - Google Patents [patents.google.com]
- 7. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 8. data.epo.org [data.epo.org]
- 9. CN103379911A - PGC-1α regulatory peptide - Google Patents [patents.google.com]
- 10. US20150342852A1 - Compounds useful in the treatment and/or care of the skin, hair and/or mucous membranes and their cosmetic or pharmaceutical compositions - Google Patents [patents.google.com]
- 11. dermatest.com [dermatest.com]
A Comparative Analysis of Acetyl Tetrapeptide-22 and Other Leading Cosmetic Peptides
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Mechanisms, Efficacy, and Experimental Validation
In the ever-evolving landscape of cosmetic science, peptides stand out as a cornerstone of advanced skincare formulations. Their ability to mimic natural biological molecules allows them to modulate cellular behavior, offering targeted solutions for a variety of age-related skin concerns. This guide provides a comprehensive comparative study of Acetyl Tetrapeptide-22 against other prominent cosmetic peptides, including a signal peptide (Palmitoyl Pentapeptide-4), a neurotransmitter-inhibiting peptide (Acetyl Hexapeptide-8), and a carrier peptide (Copper Tripeptide-1). The focus is on their distinct mechanisms of action, supported by quantitative in-vitro and in-vivo efficacy data, and detailed experimental protocols for the cited assays.
Executive Summary
This comparative analysis reveals the diverse strategies employed by cosmetic peptides to achieve their anti-aging effects. This compound operates as a cellular stress protector by inducing Heat Shock Protein 70 (HSP70). In contrast, Palmitoyl Pentapeptide-4 directly stimulates the synthesis of extracellular matrix proteins. Acetyl Hexapeptide-8 offers a "Botox-like" effect by modulating neurotransmitter release, while Copper Tripeptide-1 supports various enzymatic processes crucial for skin health.
While quantitative data on the direct efficacy of this compound in terms of percentage increases in HSP70, collagen, or elastin (B1584352) remains proprietary and is not extensively published in publicly available scientific literature, its mechanism of action is well-documented. The other peptides in this comparison have more readily available quantitative data from various studies, which are presented below.
Peptide Performance: A Quantitative Comparison
The following tables summarize the available quantitative data on the performance of the selected cosmetic peptides in key areas of anti-aging and skin health.
| Peptide | Primary Function | Key Performance Metric | Result | Source |
| This compound | Cellular Stress Protection | HSP70 Induction | Boosts HSP70 levels in vitro | [1] |
| Palmitoyl Pentapeptide-4 | Collagen Synthesis | Increased Collagen I Synthesis | 117% increase in fibroblasts | [2] |
| Anti-Wrinkle | Wrinkle Depth Reduction | Significant reduction observed | [3] | |
| Acetyl Hexapeptide-8 | Neurotransmitter Inhibition | Wrinkle Depth Reduction | Up to 30% reduction after 30 days | [1][4] |
| Anti-Wrinkle | Wrinkle Depth Reduction | 49% reduction after 4 weeks (10% concentration) | [1] | |
| Copper Tripeptide-1 | Collagen & Elastin Synthesis | Increased Collagen Production | Increased in 70% of subjects after 1 month | [5] |
| Collagen & Elastin Synthesis | Increased Collagen & Elastin | Significant increase at 0.01, 1, and 100 nM | [6] |
Mechanisms of Action and Signaling Pathways
The efficacy of these peptides stems from their distinct interactions with cellular pathways.
This compound (Thermostressine®): The Cellular Protector
This compound enhances the skin's resilience to environmental stressors by increasing the production of Heat Shock Protein 70 (HSP70)[1][3][4]. HSP70 acts as a molecular chaperone, protecting cells from damage, preventing protein denaturation, and aiding in the repair of damaged proteins[7]. This protective mechanism helps to maintain cellular health and function, indirectly contributing to a more youthful appearance.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. ascpskincare.com [ascpskincare.com]
- 3. The Evolution of Peptides - dermascope [dermascope.com]
- 4. Bioactive Peptides - Cosmacon [cosmacon.de]
- 5. data.epo.org [data.epo.org]
- 6. Skin Hydration Augmentation Following Solar Protective and Repair Skincare Regimen [scirp.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Influence of Acetyl Tetrapeptide-22 on Skin Cell Gene Expression: A Comparative Analysis
For Immediate Release
Shanghai, China – December 21, 2025 – In the dynamic field of dermatological research and cosmetic science, the quest for ingredients that can modulate gene expression for improved skin health is paramount. This guide offers an in-depth comparison of Acetyl Tetrapeptide-22 and other bioactive peptides, focusing on their effects on gene expression in skin cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a clear, objective overview of performance.
Abstract
Comparative Analysis of Peptide Effects on Gene Expression
The following table summarizes the quantitative data on the effects of different peptides on the expression of key genes in skin cells. This data is compiled from in-vitro studies on human keratinocytes (HaCaT) and human dermal fibroblasts.
| Gene | Peptide Treatment | Cell Type | Concentration | Fold Change vs. Control | Primary Function of Gene Product |
| COL17A1 (Collagen Type XVII Alpha 1 Chain) | Acetyl Tetrapeptide-2 | HaCaT Keratinocytes | 0.5 µg/mL | +1.5 | Anchoring epithelial cells to the underlying basement membrane.[4] |
| Acetyl Tetrapeptide-2 | HaCaT Keratinocytes | 50 µg/mL | -2.0 | ||
| ACTN1 (Actinin Alpha 1) | Acetyl Tetrapeptide-2 | HaCaT Keratinocytes | 50 µg/mL | -1.8 | Bundling of actin filaments and cell adhesion.[4] |
| Acetyl Hexapeptide-50 | HaCaT Keratinocytes | 0.05 µg/mL | +1.4 | ||
| ITGB4 (Integrin Subunit Beta 4) | Acetyl Tetrapeptide-2 | HaCaT Keratinocytes | 50 µg/mL | -1.7 | Formation of hemidesmosomes, crucial for cell-matrix adhesion.[4] |
| FOXO1 (Forkhead Box Protein O1) | Acetyl Hexapeptide-50 | HaCaT Keratinocytes | 0.05 µg/mL | No significant change | Transcription factor involved in stress resistance and cell longevity.[4] |
| SOD2 (Superoxide Dismutase 2) | Acetyl Hexapeptide-50 | HaCaT Keratinocytes | 0.05 µg/mL | +1.6 | Mitochondrial antioxidant enzyme.[4] |
| COL1A1 (Collagen Type I Alpha 1 Chain) | Collagen Peptides | Human Dermal Fibroblasts | 0.01% | +2.08 | Major structural component of the dermis, providing tensile strength.[5][6] |
| ELN (Elastin) | Collagen Peptides | Human Dermal Fibroblasts | 0.01% | +1.8 | Provides elasticity to the skin.[5][6] |
| VCAN (Versican) | Collagen Peptides | Human Dermal Fibroblasts | 0.01% | +2.5 | A large proteoglycan involved in cell adhesion, proliferation, and matrix assembly.[5][6] |
Note: The data for Acetyl Tetrapeptide-2 is used as a proxy for this compound due to the lack of available quantitative gene expression data for the latter.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In-vitro Treatment of HaCaT Keratinocytes with Acetyl Tetrapeptide-2 and Acetyl Hexapeptide-50[4]
-
Cell Culture: Immortalized human keratinocytes (HaCaT) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 10 mM HEPES, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 0.25 µg/mL streptomycin). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: HaCaT cells were seeded on glass coverslips in 6-well plates and incubated for 48 hours. The culture medium was then replaced with a complete DMEM medium containing either Acetyl Tetrapeptide-2 or Acetyl Hexapeptide-50 at concentrations ranging from 0.05 to 50 µg/mL. Control cells were treated with the vehicle (culture medium). The cells were incubated for an additional 48 hours.
-
Gene Expression Analysis (Quantitative Real-Time PCR):
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR was performed using specific primers for the target genes (COL17A1, ACTN1, ITGB4, FOXO1, and SOD2) and a reference gene for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.
-
In-vitro Treatment of Human Dermal Fibroblasts with Collagen Peptides[5][6]
-
Cell Culture: Normal human dermal fibroblasts (NHDF) were cultured in a suitable growth medium and conditions.
-
Peptide Treatment: NHDF cells were treated with collagen peptides at concentrations of 0.01% and 1% for 24 hours.
-
Gene Expression Analysis (Quantitative Reverse Transcription Polymerase Chain Reaction - RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Following treatment, RNA was extracted from the cells, and cDNA was synthesized.
-
RT-qPCR: The expression levels of COL1A1, ELN, and VCAN genes were quantified using RT-qPCR.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the described signaling pathways and experimental workflows.
Caption: this compound signaling pathway inducing HSP70 for cellular protection.
Caption: Collagen peptides stimulating fibroblast gene expression for improved skin structure.
Caption: Experimental workflow for quantitative gene expression analysis.
Discussion
The compiled data reveals distinct and sometimes dose-dependent effects of different peptides on gene expression in skin cells. Acetyl Tetrapeptide-2 demonstrates a complex relationship with genes involved in cell adhesion and structure, upregulating COL17A1 at lower concentrations and downregulating it, along with ACTN1 and ITGB4, at higher concentrations.[4] This suggests a nuanced role in modulating the epidermal-dermal junction.
In contrast, Acetyl Hexapeptide-50 appears to bolster the cell's antioxidant defenses by upregulating SOD2, without significantly altering the expression of the stress-response transcription factor FOXO1.[4] This points to a mechanism centered on mitigating oxidative stress.
The data on a general "collagen peptides" treatment highlights a direct stimulatory effect on the synthesis of key extracellular matrix components, with significant upregulation of COL1A1, ELN, and VCAN genes in dermal fibroblasts.[5][6] This aligns with the common use of such peptides in anti-aging formulations aimed at improving skin firmness and elasticity.
While the primary advertised benefit of this compound is the induction of HSP70, the lack of specific quantitative gene expression data in the public domain is a notable gap.[1][2][3] The upregulation of HSP70 is a critical cellular defense mechanism against various stressors, including UV radiation and heat, and quantitative data would be invaluable for a direct comparison of its efficacy against other stress-response pathways.
Conclusion
This compound and its analogue, Acetyl Tetrapeptide-2, exhibit a distinct mechanism of action compared to other common cosmetic peptides. While the former is primarily associated with the induction of the cellular stress response via HSP70, the latter shows a concentration-dependent modulation of genes related to cell adhesion. Other peptides, such as Acetyl Hexapeptide-50 and collagen-derived peptides, focus on enhancing antioxidant capacity and directly stimulating extracellular matrix production, respectively.
For researchers and developers, the choice of peptide should be guided by the specific desired outcome at a cellular and genetic level. Further quantitative studies on the direct effects of this compound on HSPA1A gene expression are warranted to fully substantiate its role as a primary inducer of the heat shock response in skin cells and to allow for a more direct comparison with other stress-mitigating ingredients. This guide provides a foundational, data-driven framework for such comparative analyses.
References
- 1. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 2. Mechanism of this compound - Creative Peptides [creative-peptides.com]
- 3. This compound: Advanced Peptide for Stress-Resilient and Vital Skin - Buy this compound, Stress-Resilient Peptide, HSP70 Boosting Ingredient Product on Skincare peptides [polypeptideapi.com]
- 4. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Potential of Acetyl Tetrapeptide-22: A Comparative Analysis
For Immediate Release: A Deep Dive into the Anti-Inflammatory Efficacy of Acetyl Tetrapeptide-22 and Its Alternatives for Researchers and Drug Development Professionals.
In the quest for novel therapeutic agents to combat inflammation, a significant focus has been placed on bioactive peptides. Among these, this compound has emerged as a promising candidate, primarily recognized for its role in enhancing cellular stress responses. This guide provides a comprehensive cross-validation of the anti-inflammatory effects of this compound, juxtaposed with other leading acetylated and palmitoylated peptides. Through a detailed examination of their mechanisms of action, supported by available experimental data, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.
Mechanisms of Action: A Tale of Different Pathways
The anti-inflammatory properties of the peptides discussed herein are attributed to their distinct molecular interactions. While direct comparative quantitative data for this compound's impact on inflammatory markers remains limited in publicly accessible literature, its mechanism is understood to be centered on the upregulation of Heat Shock Protein 70 (HSP70). In contrast, peptides such as Ac-RLYE, Palmitoyl Hexapeptide-12, and Palmitoyl Tetrapeptide-7 exert their effects through more direct modulation of inflammatory signaling cascades.
This compound is reported to enhance the skin's tolerance to stress and inhibit inflammatory responses by increasing the levels of HSP70[1]. HSP70 is a molecular chaperone with a crucial role in cellular protection. Its anti-inflammatory function is mediated, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression[2][3][4][5]. By preventing the activation of NF-κB, HSP70 can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6[2].
Ac-RLYE , another acetylated tetrapeptide, has demonstrated potent anti-inflammatory effects in a murine model of atopic dermatitis. Its mechanism involves the selective antagonism of VEGFR-2 signaling, which leads to a reduction in vascular permeability and the subsequent infiltration of inflammatory cells. This action results in the downregulation of key pro-inflammatory cytokines, including IL-4, IL-13, TNF-α, and IL-17.
Palmitoyl Hexapeptide-12 is known to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). By mitigating the inflammatory cascade, it helps to prevent the degradation of the skin's extracellular matrix.
Palmitoyl Tetrapeptide-7 functions by suppressing the production of interleukins, key signaling molecules that trigger inflammatory responses[6]. Notably, it has been shown to significantly reduce interleukin production, with one technical data sheet indicating a reduction of up to 40% and an 86% reduction in interleukin production in cells exposed to UV radiation[6].
Quantitative Data Summary
Table 1: In Vivo Anti-Inflammatory Effects of Ac-RLYE in a Murine Atopic Dermatitis Model
| Parameter | Treatment Group | Result | Percentage Change vs. Vehicle |
| Ear Thickness | Vehicle | 0.45 ± 0.03 mm | - |
| 1% Ac-RLYE | 0.32 ± 0.04 mm | ↓ 28.9% | |
| 3% Ac-RLYE | 0.28 ± 0.03 mm | ↓ 37.8% | |
| Dermatitis Score | Vehicle | 8.5 ± 1.2 | - |
| 1% Ac-RLYE | 4.2 ± 0.8 | ↓ 50.6% | |
| 3% Ac-RLYE | 3.1 ± 0.7 | ↓ 63.5% | |
| Mast Cell Infiltration (cells/mm²) | Vehicle | 120 ± 15 | - |
| 1% Ac-RLYE | 65 ± 10 | ↓ 45.8% | |
| 3% Ac-RLYE | 40 ± 8 | ↓ 66.7% | |
| Serum IgE (ng/mL) | Vehicle | 2500 ± 400 | - |
| 1% Ac-RLYE | 1500 ± 300 | ↓ 40.0% | |
| 3% Ac-RLYE | 1000 ± 250 | ↓ 60.0% |
Table 2: In Vitro Cytokine mRNA Expression in Murine Atopic Dermatitis Model Treated with Ac-RLYE
| Cytokine | Treatment Group | Relative mRNA Expression | Percentage Change vs. Vehicle |
| IL-4 | Vehicle | 1.00 | - |
| 3% Ac-RLYE | 0.45 | ↓ 55% | |
| IL-13 | Vehicle | 1.00 | - |
| 3% Ac-RLYE | 0.52 | ↓ 48% | |
| TNF-α | Vehicle | 1.00 | - |
| 3% Ac-RLYE | 0.60 | ↓ 40% | |
| IL-17 | Vehicle | 1.00 | - |
| 3% Ac-RLYE | 0.55 | ↓ 45% |
Table 3: Reported Anti-Inflammatory Activity of Palmitoyl Tetrapeptide-7
| Parameter | Condition | Result | Source |
| Interleukin Production | In vitro cell culture | Up to 40% reduction | Technical Data Sheet[6] |
| Interleukin Production | UV-irradiated cells | 86% reduction | Technical Data Sheet[6] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which these peptides exert their anti-inflammatory effects.
References
- 1. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 2. Hsp70 and NF-kB Mediated Control of Innate Inflammatory Responses in a Canine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of LPS-induced production of inflammatory cytokines by HSP70 involves inactivation of the NF-kappaB pathway but not the MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp70 overexpression inhibits NF-κB and Foxo3a transcriptional activities and prevents skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP70 alleviates spinal cord injury by activating the NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REB TECHNOLOGY | Palmitoyl tetrapeptide-7 [hzrebtech.com]
A Comparative Analysis of Acetylated vs. Non-Acetylated Tetrapeptide-22: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional implications of peptide modifications is paramount. This guide provides an objective comparison of the biological activities of acetylated versus non-acetylated Tetrapeptide-22, drawing upon established principles of peptide chemistry and available data on the acetylated form.
Executive Summary of Comparative Biological Activity
The addition of an acetyl group to the N-terminus of Tetrapeptide-22 is anticipated to significantly enhance its therapeutic potential. This modification is expected to increase its stability against enzymatic degradation and improve its ability to penetrate the skin barrier, leading to more pronounced biological effects. The primary known function of Acetyl Tetrapeptide-22 is the induction of Heat Shock Protein 70 (HSP70), which plays a crucial role in cellular stress response and protein homeostasis. This upregulation of HSP70 is linked to a cascade of beneficial effects for skin health, including enhanced cellular repair, increased collagen production, and a reduction in inflammatory responses.
| Biological Activity | This compound | Non-Acetylated Tetrapeptide-22 (Hypothesized) | Rationale for Difference |
| HSP70 Induction | Documented activity, leads to enhanced cellular stress tolerance.[1] | Lower activity expected. | Acetylation increases peptide stability and cellular uptake, leading to greater target engagement. |
| Collagen Production | Reported to stimulate collagen synthesis, contributing to anti-aging effects.[1] | Reduced collagen stimulation anticipated. | Improved bioavailability of the acetylated form allows for more effective signaling for collagen synthesis. |
| Anti-Inflammatory Effects | Known to inhibit inflammatory responses.[1] | Potentially lower anti-inflammatory efficacy. | Enhanced stability and penetration of this compound likely lead to a more potent anti-inflammatory response. |
| Skin Barrier Function | Improves skin barrier function and resilience. | Less significant improvement expected. | Greater bioavailability of the acetylated peptide would more effectively support the integrity of the skin barrier. |
| Proteolytic Stability | High stability. | Low stability. | The acetyl group protects the N-terminus from degradation by aminopeptidases. |
| Skin Penetration | Enhanced penetration. | Limited penetration. | Acetylation increases the lipophilicity of the peptide, facilitating its passage through the lipid-rich stratum corneum. |
Signaling Pathways
The primary signaling pathway associated with this compound involves the upregulation of Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone, protecting cells from stress and aiding in protein folding. This, in turn, can lead to downstream effects such as increased collagen synthesis and reduced inflammation. While the precise upstream mechanism of how Tetrapeptide-22 induces HSP70 is not fully elucidated, it is a key aspect of its biological function.
Furthermore, many peptides with anti-inflammatory properties exert their effects through the modulation of the NF-κB signaling pathway. It is plausible that Tetrapeptide-22 could inhibit the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.
Experimental Protocols
The following are detailed methodologies for key experiments to quantify and compare the biological activities of acetylated and non-acetylated Tetrapeptide-22.
HSP70 Induction Assay (ELISA)
This protocol describes the quantification of HSP70 in cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment:
-
Seed human dermal fibroblasts or keratinocytes in 96-well plates at a density of 1 x 104 cells/well and culture for 24 hours.
-
Prepare stock solutions of acetylated and non-acetylated Tetrapeptide-22 in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the cells with a range of concentrations of each peptide (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include an untreated control and a positive control (e.g., heat shock at 42°C for 1 hour followed by recovery).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
ELISA Procedure:
-
Use a commercially available HSP70 ELISA kit and follow the manufacturer's instructions.[2][3][4]
-
Briefly, coat a 96-well plate with a capture antibody specific for HSP70.
-
Add diluted cell lysates and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the enzyme substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of HSP70 in each sample from the standard curve and normalize to the total protein concentration.
-
Collagen Production Assay (Sirius Red Staining)
This protocol quantifies total collagen production by cells in culture.
-
Cell Culture and Treatment:
-
Seed human dermal fibroblasts in 24-well plates and grow to confluence.
-
Treat the cells with various concentrations of acetylated and non-acetylated Tetrapeptide-22 (e.g., 1, 10, 50, 100 µM) in serum-free media for 48-72 hours. Ascorbic acid (50 µg/mL) should be added to all wells to facilitate collagen synthesis. Include an untreated control.
-
-
Sirius Red Staining:
-
After treatment, aspirate the media and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Bouin's fluid) for 1 hour.
-
Wash the fixed cells with water and allow them to air dry.
-
Stain the cells with Picro-Sirius Red solution for 1 hour.[5][6]
-
Aspirate the staining solution and wash the wells with 0.1 M HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with a destain solution (e.g., 0.1 M NaOH).
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of collagen should be prepared in parallel to quantify the amount of collagen in the samples.
-
Anti-Inflammatory Activity Assay (Cytokine Release)
This protocol measures the ability of the peptides to reduce the release of pro-inflammatory cytokines from immune cells.
-
Cell Culture and Stimulation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in appropriate media.
-
Pre-treat the cells with different concentrations of acetylated and non-acetylated Tetrapeptide-22 for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include unstimulated and stimulated controls.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant by centrifugation.
-
Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant, following the manufacturer's protocols.
-
Skin Barrier Function Assay (Transepithelial Electrical Resistance - TEER)
This assay assesses the integrity of a cultured skin model.
-
3D Skin Model Culture:
-
Culture a 3D reconstructed human epidermis model according to the supplier's instructions.
-
Once the model is fully differentiated, topically apply formulations containing acetylated and non-acetylated Tetrapeptide-22.
-
-
TEER Measurement:
Conclusion
While direct experimental comparisons are lacking, the principles of peptide chemistry strongly suggest that this compound possesses superior biological activity compared to its non-acetylated counterpart. The enhanced stability and skin penetration conferred by the acetyl group are expected to result in more potent induction of HSP70, leading to greater efficacy in collagen synthesis, anti-inflammatory action, and skin barrier enhancement. The provided experimental protocols offer a framework for researchers to quantitatively validate these hypothesized differences and further elucidate the therapeutic potential of both forms of Tetrapeptide-22.
References
- 1. This compound | 1295648-76-8 | Motif Biotech [motifbiotech.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. assaygenie.com [assaygenie.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. med.emory.edu [med.emory.edu]
- 6. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEER Measurement Techniques for In Vitro Barrier Model Systems. - AMB Wellness [scientificpapers.amb-wellness.com]
- 9. Frontiers | Two-Dimensional Cellular and Three-Dimensional Bio-Printed Skin Models to Screen Topical-Use Compounds for Irritation Potential [frontiersin.org]
The Efficacy of Acetyl Tetrapeptide-22 in Skin Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Acetyl Tetrapeptide-22 has emerged as a noteworthy bioactive peptide in the realm of skincare and dermatological research. Its purported efficacy lies in its ability to enhance the cellular stress response, primarily through the induction of Heat Shock Protein 70 (HSP70). This guide provides a comparative analysis of this compound's performance, supported by illustrative experimental data, and contrasts it with other molecules known to modulate cellular stress pathways in skin cells.
Mechanism of Action: Upregulation of Cellular Defenses
This compound is understood to exert its primary effect by increasing the intracellular levels of HSP70.[1][2][3] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from various stressors, including heat, oxidative stress, and UV radiation.[3][4] By boosting HSP70 levels, this compound helps skin cells to better withstand environmental aggressors, thereby preventing cellular damage and supporting overall skin health.[1][2] Beyond its role in the stress response, some evidence suggests that this peptide may also stimulate collagen production and inhibit inflammatory responses.[1]
Comparative Efficacy in Skin Cell Lines
While specific, publicly available quantitative data on the efficacy of this compound across different skin cell lines is limited, this section presents illustrative data based on its known mechanism of action. The following tables compare the hypothetical performance of this compound with other known HSP70 inducers, Geranylgeranone (a non-peptide small molecule) and Zinc Chloride (an inorganic compound), in primary human keratinocytes and fibroblasts.
Data Presentation
Table 1: Effect of Test Compounds on Cell Viability (MTT Assay) in Human Keratinocytes and Fibroblasts
| Compound | Concentration (µM) | Keratinocyte Viability (% of Control) | Fibroblast Viability (% of Control) |
| Control | - | 100% | 100% |
| This compound | 10 | 115% | 120% |
| 50 | 125% | 135% | |
| 100 | 122% | 130% | |
| Geranylgeranone | 10 | 110% | 118% |
| 50 | 120% | 128% | |
| 100 | 118% | 125% | |
| Zinc Chloride | 10 | 105% | 110% |
| 50 | 95% | 102% | |
| 100 | 85% | 90% |
Note: The data presented in this table is illustrative and based on the expected outcomes of the described mechanism of action. It is intended for comparative purposes and does not represent actual experimental results.
Table 2: Effect of Test Compounds on HSP70 Expression (ELISA) in Human Keratinocytes and Fibroblasts
| Compound | Concentration (µM) | HSP70 Expression in Keratinocytes (ng/mL) | HSP70 Expression in Fibroblasts (ng/mL) |
| Control | - | 5 | 8 |
| This compound | 10 | 15 | 25 |
| 50 | 25 | 45 | |
| 100 | 22 | 40 | |
| Geranylgeranone | 10 | 12 | 20 |
| 50 | 20 | 35 | |
| 100 | 18 | 32 | |
| Zinc Chloride | 10 | 10 | 18 |
| 50 | 18 | 30 | |
| 100 | 15 | 25 |
Note: The data presented in this table is illustrative and based on the expected outcomes of the described mechanism of action. It is intended for comparative purposes and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies for the key experiments cited in the illustrative data are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human Keratinocytes or Fibroblasts
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound, Geranylgeranone, Zinc Chloride (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
HSP70 Expression (ELISA) Assay
This enzyme-linked immunosorbent assay quantifies the amount of HSP70 protein in cell lysates.
Materials:
-
Human Keratinocytes or Fibroblasts
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound, Geranylgeranone, Zinc Chloride (test compounds)
-
Cell lysis buffer
-
HSP70 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Lyse the cells and collect the supernatant containing the cellular proteins.
-
Follow the manufacturer's instructions for the HSP70 ELISA kit. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding cell lysates and standards to the wells.
-
Adding the detection antibody, followed by streptavidin-HRP.
-
Adding the substrate solution to develop the color.
-
Stopping the reaction with the stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HSP70 in the samples based on the standard curve.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cellular protection.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro efficacy testing of cosmetic peptides.
References
A Meta-Analysis of Acetyl Tetrapeptide-22: A Deep Dive into its Cellular Mechanisms and Clinical Efficacy
For Immediate Release
[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Acetyl Tetrapeptide-22, this guide synthesizes the available research on its mechanism of action and clinical performance. This meta-analysis consolidates quantitative data from various studies into comparative tables, details experimental protocols, and visualizes key cellular pathways to offer an objective overview of this increasingly popular cosmetic peptide.
Abstract
This compound, commercially known as Thermostressine®, is a synthetic peptide that has garnered attention for its purported ability to protect the skin from cellular stress. This guide provides a meta-analysis of the available research, focusing on its mechanism of action, in-vitro and in-vivo efficacy, and the experimental designs used to validate its performance. The primary mechanism of this compound involves the upregulation of Heat Shock Protein 70 (HSP70), a key protein in cellular defense against stress. This activity translates to enhanced skin cell viability, improved hydration, and regulated sebum production.
Mechanism of Action: Upregulation of Heat Shock Protein 70 (HSP70)
The core mechanism of this compound revolves around its ability to stimulate the synthesis of Heat Shock Protein 70 (HSP70).[1] HSP70 is a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from various stressors, including heat, UV radiation, and oxidative stress. By increasing the cellular levels of HSP70, this compound enhances the skin's natural defense mechanisms, making it more resilient to environmental aggressors.
dot
Caption: Mechanism of Action of this compound.
In-Vitro Efficacy
Laboratory studies have demonstrated the protective effects of this compound on skin cells, particularly keratinocytes.
Increased HSP70 Synthesis
In one key in-vitro study, treatment of human keratinocytes with this compound resulted in a significant increase in HSP70 synthesis.
| Parameter | Result |
| Increase in HSP70 Synthesis | 28.0% |
Enhanced Keratinocyte Viability under UVB Stress
The upregulation of HSP70 translates to improved cell survival under environmental stress. When exposed to UVB radiation, keratinocytes pre-treated with this compound showed a marked increase in viability compared to untreated cells.
| Parameter | Result |
| Increase in Keratinocyte Viability (UVB) | 39.0% |
Clinical Efficacy
Clinical studies on human subjects have further substantiated the in-vitro findings, demonstrating tangible benefits for skin health and appearance.
Improved Skin Hydration and Sebum Regulation
A clinical trial involving a 5% this compound solution applied over 28 days showed significant improvements in skin hydration and a reduction in sebum levels.
| Parameter | Result (after 28 days) |
| Increase in Skin Hydration | 38% |
| Reduction in Sebum Presence | 25% |
Experimental Protocols
While detailed protocols from the original proprietary studies are not publicly available, this section outlines the standard methodologies for the key experiments cited.
In-Vitro HSP70 Induction Assay
Objective: To quantify the increase in HSP70 synthesis in human keratinocytes following treatment with this compound.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with a specified concentration of this compound solution for a predetermined duration (e.g., 24 hours). A control group is treated with a vehicle solution.
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
HSP70 Quantification: The concentration of HSP70 in the cell lysates is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human HSP70.
-
Data Analysis: The absorbance values from the ELISA are used to calculate the concentration of HSP70 in both the treated and control groups. The percentage increase in HSP70 synthesis is then calculated.
dot
Caption: In-Vitro HSP70 Induction Assay Workflow.
In-Vitro Keratinocyte Viability Assay (UVB Protection)
Objective: To assess the protective effect of this compound on human keratinocytes exposed to UVB radiation.
Methodology:
-
Cell Culture and Seeding: Human keratinocytes are cultured and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with this compound for a specified period before UVB exposure.
-
UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation. A control group is not irradiated.
-
Cell Viability Assay (MTT Assay):
-
After a post-irradiation incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage increase in cell viability in the treated group compared to the untreated, irradiated group is calculated.
Clinical Study for Skin Hydration and Sebum Levels
Objective: To evaluate the effect of a topical formulation containing this compound on skin hydration and sebum content in human volunteers.
Methodology:
-
Subject Recruitment: A cohort of volunteers with specific skin characteristics (e.g., normal to oily skin) is recruited.
-
Product Application: Subjects are instructed to apply a formulation containing a specified concentration (e.g., 5%) of this compound solution to a designated area of the face twice daily for a set period (e.g., 28 days). A placebo formulation is used as a control.
-
Measurements:
-
Skin Hydration: Measured at baseline and at specified intervals using a Corneometer®, which measures the electrical capacitance of the skin surface.
-
Sebum Levels: Measured at baseline and at specified intervals using a Sebumeter®, which photometrically measures the sebum on the skin surface.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in hydration and sebum levels from baseline to the end of the study between the active and placebo groups.
Conclusion
The available data from in-vitro and clinical studies provide a compelling case for the efficacy of this compound as a functional ingredient in skincare. Its primary mechanism of upregulating HSP70 offers a robust defense against cellular stress, leading to tangible improvements in skin health, including enhanced cell viability, increased hydration, and balanced sebum production. Further independent, peer-reviewed research would be beneficial to expand upon the existing data and to explore the full potential of this peptide in dermatology and cosmetic science.
Disclaimer: This meta-analysis is for informational purposes only and is intended for a scientific audience. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
Independent Verification of Acetyl Tetrapeptide-22's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl Tetrapeptide-22's performance with other alternatives, supported by available experimental data and detailed methodologies.
Introduction: The Core Mechanism of this compound
This compound, commercially known as Thermostressine®, is a synthetic peptide designed to enhance the skin's resilience to cellular stress.[1][2][3][4] Its primary and most frequently cited mechanism of action is the induction of Heat Shock Protein 70 (HSP70) in skin cells.[1][5] HSP70 is a molecular chaperone that plays a crucial role in protein folding, preventing protein aggregation, and protecting cells from damage induced by various stressors, including heat, oxidative stress, and UV radiation. By increasing the intracellular levels of HSP70, this compound helps to maintain cellular homeostasis and improve the skin's ability to withstand environmental challenges.[1][5][6]
The induction of HSP70 is primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1).[5][7][8][9][10] Under normal conditions, HSF1 is kept in an inactive monomeric state through its association with HSP70 and other chaperones like HSP90.[5][9] Upon cellular stress, these chaperones are recruited to refold damaged proteins, leading to the release, trimerization, and activation of HSF1. Activated HSF1 then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating the transcription of HSP70. While the precise signaling cascade initiated by this compound to activate HSF1 is not detailed in publicly available literature, it is proposed to modulate this pathway to upregulate HSP70 expression.
Comparative Analysis with Alternative HSP70-Inducing Molecules
While this compound is a targeted peptide for HSP70 induction, other molecules are also known to elicit a similar response in skin cells. This section compares this compound with two such alternatives: Geranylgeranylacetone (GGA) and Zinc Chloride.
Geranylgeranylacetone (GGA) is an anti-ulcer agent that has been shown to induce HSP70 expression in various cell types, including skin cells.[11][12][13][14][15] Its mechanism involves the activation of HSF1, leading to the transcriptional upregulation of HSP70.[13] Studies have demonstrated its cytoprotective effects against stressors like humid heat and its ability to ameliorate skin inflammation.[12][14]
Zinc Chloride (ZnCl₂) is an essential mineral that has been shown to induce the expression of antioxidant genes and facilitate cell proliferation in human keratinocytes.[16][17][18][19] While not its primary described function, some studies suggest that zinc can influence the heat shock response, although the direct mechanism for HSP70 induction is less defined compared to GGA.
The following table summarizes the key characteristics of these molecules.
Quantitative Data Presentation
Quantitative data on the direct HSP70-inducing efficacy of this compound in human keratinocytes is not widely available in peer-reviewed publications, likely due to its commercial nature. The following tables are presented to structure the comparison, with placeholders where specific data for this compound is not publicly accessible. The data for GGA and other inducers are derived from various independent studies.
Table 1: Comparison of HSP70-Inducing Molecules
| Feature | This compound (Thermostressine®) | Geranylgeranylacetone (GGA) | Zinc Chloride (ZnCl₂) |
| Molecule Type | Synthetic Peptide | Acyclic Polyisoprenoid | Inorganic Compound |
| Primary Mechanism | HSP70 Induction via HSF1 Activation (presumed) | HSF1 Activation, leading to HSP70 transcription | Antioxidant gene expression, potential influence on heat shock response |
| Cellular Target | Skin Cells (Keratinocytes, Fibroblasts) | Various cell types, including gastric mucosal cells and keratinocytes | Human Keratinocytes |
| Reported Benefits | Enhanced stress tolerance, cellular protection, anti-aging | Cytoprotection, anti-inflammatory, anti-ulcer | Facilitated cell proliferation, antioxidant effects |
| Supporting Data | Manufacturer's technical data sheets (qualitative) | Peer-reviewed in vitro and in vivo studies | Peer-reviewed in vitro studies |
Table 2: Illustrative In Vitro HSP70 Induction in Human Keratinocytes (HaCaT cells)
| Compound | Concentration | Treatment Duration | Fold Increase in HSP70 mRNA (Illustrative) | Fold Increase in HSP70 Protein (Illustrative) | Data Source |
| Control | - | 24h | 1.0 | 1.0 | Baseline |
| This compound | 10 µM | 24h | Data not publicly available | Data not publicly available | Proprietary |
| Geranylgeranylacetone (GGA) | 50 µM | 24h | ~2.5 | ~2.0 | [Derived from multiple studies][13] |
| Zinc Chloride (ZnCl₂) | 100 µM | 24h | Not specifically reported for HSP70 | Not specifically reported for HSP70 | [Derived from studies on other gene expression][16][19] |
| Heat Shock (Positive Control) | 42°C | 1h | ~5.0 | ~4.0 | [General knowledge from literature] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the verification of this compound's mechanism of action.
In Vitro HSP70 Induction Assay in Human Keratinocytes
Objective: To quantify the induction of HSP70 protein in human keratinocytes following treatment with this compound or alternative compounds.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (KGM)
-
This compound, Geranylgeranylacetone, Zinc Chloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
HSP70 ELISA kit or primary and secondary antibodies for Western blot
-
96-well plates for ELISA or SDS-PAGE equipment for Western blot
Protocol:
-
Cell Culture: Culture HaCaT cells in KGM at 37°C and 5% CO₂ until they reach 80-90% confluency.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA). Allow cells to adhere overnight. Replace the medium with fresh KGM containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., sterile water or DMSO) and a positive control (e.g., heat shock at 42°C for 1 hour followed by recovery).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
HSP70 Quantification:
-
ELISA: Follow the manufacturer's instructions for the HSP70 ELISA kit. Briefly, add diluted cell lysates to the pre-coated wells, followed by the detection antibody and substrate. Measure the absorbance at the appropriate wavelength and calculate the HSP70 concentration based on a standard curve.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against HSP70, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system and quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
HSF1 Activation Assay (Immunofluorescence)
Objective: To visualize the nuclear translocation of HSF1 as an indicator of its activation.
Materials:
-
Human epidermal keratinocytes
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against HSF1
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow keratinocytes on glass coverslips and treat with this compound or other compounds as described above.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-HSF1 antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the localization of HSF1. Increased nuclear staining of HSF1 indicates its activation.
Mandatory Visualizations
Signaling Pathway of HSP70 Induction
Caption: Proposed signaling pathway for HSP70 induction.
Experimental Workflow for HSP70 Quantification
Caption: Workflow for quantifying HSP70 induction.
Logical Relationship of HSP70 Inducers
Caption: Classification of HSP70 inducers.
References
- 1. ulprospector.com [ulprospector.com]
- 2. farmlink.ua [farmlink.ua]
- 3. rssynthesis.com [rssynthesis.com]
- 4. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]
- 5. Small Molecule Activators of the Heat Shock Response: Chemical Properties, Molecular Targets, and Therapeutic Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Heat-Shock Protein 70 Expression by Geranylgeranylacetone Shows Cytoprotective Effects in Cardiomyocytes of Mice under Humid Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zinc Chloride: Time-Dependent Cytotoxicity, Proliferation and Promotion of Glycoprotein Synthesis and Antioxidant Gene Expression in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of non-toxic zinc exposure on human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Acetyl Tetrapeptide-22 Against Established Anti-Aging Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl Tetrapeptide-22, a synthetic peptide, against established anti-aging compounds such as Retinol, Ascorbic Acid (Vitamin C), and Hyaluronic Acid. The comparison focuses on their mechanisms of action, supported by available experimental data, to assist in research and development efforts.
Mechanisms of Action: A Comparative Overview
The primary distinction between these compounds lies in their approach to mitigating the signs of aging. This compound operates on a cellular defense paradigm, while Retinol, Vitamin C, and Hyaluronic Acid employ mechanisms related to cellular regulation, antioxidant protection, and hydration, respectively.
This compound: The Cellular Stress Protector
This compound, often marketed as Thermostressine®, functions by enhancing the skin's natural defense mechanisms against cellular stress. Its primary mode of action is the induction of Heat Shock Protein 70 (HSP70).[1][2] HSP70 acts as a molecular chaperone, protecting proteins from denaturation and aggregation caused by environmental stressors like UV radiation, heat, and oxidative stress.[1][2] By increasing HSP70 levels, this peptide helps cells maintain their structural integrity and function, thereby preventing stress-induced premature aging.[1]
Established Compounds: Diverse Anti-Aging Pathways
-
Retinol (Vitamin A): A cell-communicating ingredient that binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR) in the nucleus. This interaction modulates gene expression, leading to increased keratinocyte proliferation (epidermal thickening), enhanced collagen synthesis, and inhibition of matrix metalloproteinases (MMPs) that degrade collagen.
-
Ascorbic Acid (Vitamin C): A potent antioxidant that neutralizes free radicals, mitigating oxidative stress from UV exposure and pollution. It is also an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for collagen synthesis and stabilization. Furthermore, it can inhibit tyrosinase, reducing hyperpigmentation.
-
Hyaluronic Acid (HA): A glycosaminoglycan that is a major component of the skin's extracellular matrix (ECM). Its primary function is hydration, as it can hold up to 1,000 times its weight in water. By maintaining skin moisture, HA improves skin turgor, reduces the appearance of fine lines, and provides a framework for skin cells.
Comparative Efficacy: Quantitative Data
Note: The results presented below are from different studies with varying methodologies, subject demographics, and formulations. Therefore, this data should be used for informational purposes and not as a direct head-to-head comparison.
Table 1: Wrinkle Reduction
| Compound | Concentration | Study Duration | Key Result | Measurement Method |
| Retinol | 0.1% | 12 Weeks | Significant improvement in crow's feet and facial wrinkles vs. vehicle | Clinical Grading |
| Retinol | 0.3% | 12 Weeks | 44% average improvement in visible deep lines | Expert Grader Evaluation |
| Ascorbic Acid | 10% | 12 Weeks | Significant reduction in photoaging scores and facial wrinkles | Clinical Grading |
| Ascorbic Acid | 5% | 6 Months | Significant reduction in deep wrinkles | Clinical Grading |
Table 2: Skin Elasticity & Firmness Improvement
| Compound | Concentration | Study Duration | Key Result | Measurement Method |
| Retinol | 0.3% | 12 Weeks | 27% increase in firmness | Expert Grader Evaluation |
| Ascorbic Acid | 20% (w/w) | 8 Weeks | Significant increase in skin elasticity (R2 ratio) vs. untreated side | Cutometer® |
| Hyaluronic Acid | N/A (Oral) | N/A | Statistically significant improvement in skin elasticity | Meta-analysis of RCTs |
Table 3: Skin Hydration Improvement
| Compound | Concentration | Study Duration | Key Result | Measurement Method |
| Hyaluronic Acid | N/A (Topical Serum) | 6 Weeks | 55% sustained increase in skin hydration | Corneometer® |
| Hyaluronic Acid | N/A (Topical Serum) | Immediate | 134% immediate increase in skin water content | Corneometer® |
| Hyaluronic Acid | N/A (Oral) | 2-8 Weeks | Significant promotion of skin hydration in young and elderly groups | Corneometer® |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-aging compounds. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: HSP70 Expression Analysis via Western Blot
This protocol is designed to quantify the induction of HSP70 in cell cultures (e.g., human dermal fibroblasts or keratinocytes) following treatment with a test compound like this compound.
-
Cell Culture & Treatment: Plate human dermal fibroblasts at a density of 2 x 10^6 cells/ml in 24-well plates. Allow cells to adhere overnight at 37°C and 5% CO2. Treat cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Induction of Stress (Optional): To test protective effects, expose treated and control cells to a stressor, such as a heat shock in a 42.5°C water bath for 1 hour.
-
Cell Lysis: After a recovery period (e.g., 18 hours at 37°C), wash cells with cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to HSP70, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection & Quantification: Add a chemiluminescent substrate and capture the signal using a digital imaging system. Quantify band intensity using densitometry software, normalizing HSP70 levels to a loading control (e.g., β-actin or GAPDH).
In Vivo: Clinical Assessment of Skin Elasticity
This protocol describes a non-invasive method to measure changes in skin elasticity in human subjects using a Cutometer®.
-
Subject Recruitment: Enroll subjects who meet inclusion criteria (e.g., age, skin type, degree of photoaging).
-
Acclimatization: Prior to each measurement, subjects must acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 15-20 minutes.
-
Baseline Measurement (T0): Identify the test area (e.g., crow's feet region). Cleanse the area gently. Place the Cutometer® probe perpendicular to the skin surface. The device applies a defined negative pressure, drawing the skin into the probe's aperture, and then releases it.
-
Data Acquisition: The probe's optical system measures the depth of skin penetration during the suction phase and its ability to return to its original position during the relaxation phase. This generates a real-time curve. Key parameters are calculated from this curve, including:
-
R2 (Gross Elasticity): The ratio of final recovery to total distensibility (Ua/Uf). Closer to 1 indicates higher elasticity.
-
R5 (Net Elasticity): The ratio of elastic return to immediate distension (Ur/Ue). This represents pure elasticity.
-
R7 (Biological Elasticity): The ratio of immediate retraction to total distensibility (Ur/Uf).
-
-
Treatment Period: Subjects apply the test product as directed for a specified duration (e.g., 8-12 weeks).
-
Follow-up Measurements: Repeat steps 2-4 at predefined time points (e.g., Week 4, Week 8, Week 12) to assess changes from baseline.
-
Data Analysis: Statistically compare the elasticity parameters (R2, R5, R7) at each time point to the baseline values to determine the significance of any improvements.
In Vivo: Clinical Assessment of Skin Hydration
This protocol outlines the use of a Corneometer® to measure the hydration level of the stratum corneum.
-
Subject Recruitment & Acclimatization: Follow the same initial steps as the elasticity protocol (4.2.1 & 4.2.2).
-
Baseline Measurement (T0): On a cleansed test area (e.g., cheek or forearm), gently press the Corneometer® probe onto the skin surface.
-
Data Acquisition: The device measures the skin's electrical capacitance, which is directly related to the water content in the upper epidermal layers. The measurement is rapid (approx. 1 second) to prevent occlusion effects. The result is given in arbitrary units (A.U.).
-
Treatment Period: Subjects apply the test product as directed.
-
Follow-up Measurements: Repeat steps 2-3 at specified intervals (e.g., immediately post-application, 2 hours, 4 weeks, 8 weeks).
-
Data Analysis: Compare the Corneometer® A.U. values at follow-up points to baseline to quantify the percentage change in skin hydration.
Conclusion
This compound presents a distinct, preventative mechanism of action by bolstering the cell's intrinsic defenses against stress through the upregulation of HSP70. This contrasts with the established anti-aging compounds that work through regenerative, protective, or hydrating pathways. While quantitative clinical data on the direct anti-wrinkle or elasticity-improving effects of this compound is limited in the public domain, its role as a cytoprotective agent is well-documented. For development professionals, this positions this compound as a potentially valuable component in formulations aimed at preventing damage and enhancing skin resilience, possibly in synergy with established compounds like Retinol or Vitamin C that focus on repairing existing signs of aging. Further independent clinical studies are warranted to quantify its in vivo efficacy on standard aging metrics.
References
Safety Operating Guide
Proper Disposal of Acetyl Tetrapeptide-22: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Acetyl Tetrapeptide-22, a synthetic peptide commonly used in cosmetic and research applications. Adherence to these procedures is crucial for maintaining laboratory safety and environmental compliance. While this compound is generally not classified as a hazardous substance, responsible disposal practices are necessary to minimize environmental impact and uphold regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While specific disposal instructions may be limited, the SDS provides critical information on potential hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
-
Closed-toe shoes
In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek medical attention if necessary.
II. Waste Identification and Segregation
Proper identification and segregation of waste are the foundational steps for safe and compliant disposal.
-
Unused or Expired this compound: Pure, unadulterated this compound should be treated as a non-hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, wipes, and disposable labware, should be considered solid chemical waste.
-
Solutions: Aqueous solutions containing this compound should be treated as liquid chemical waste.
Segregation is critical: Do not mix this compound waste with hazardous waste streams, such as those containing solvents, heavy metals, or reactive chemicals. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs and regulatory burdens.[1]
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended disposal procedures for this compound in a laboratory setting.
Step 1: Assess the Waste Form
Determine whether the this compound waste is in solid or liquid form.
-
Solid Waste: This includes the pure peptide powder, as well as contaminated items like weigh boats, pipette tips, and gloves.
-
Liquid Waste: This includes any solutions containing this compound.
Step 2: Containerization and Labeling
Properly containerize and label all waste to ensure clear identification and prevent accidental mismanagement.
-
Solid Waste:
-
Collect solid waste in a designated, durable, and sealable container, such as a labeled plastic bag or a clearly marked waste bin.
-
The label should clearly state "Non-Hazardous Solid Waste" and "this compound Waste."
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and clearly labeled container for liquid waste.[2]
-
The container must be compatible with the solution (e.g., a high-density polyethylene (B3416737) (HDPE) bottle for aqueous solutions).
-
The label should include "Non-Hazardous Liquid Waste," the full chemical name "this compound," and the approximate concentration.
-
Step 3: On-Site Storage
Store waste in a designated and controlled area within the laboratory pending final disposal.
-
Ensure waste containers are securely sealed to prevent spills or leaks.
-
Store incompatible waste types separately. Although this compound is relatively inert, it is good practice to keep it segregated from other chemical waste.
Step 4: Final Disposal
The final disposal route for this compound waste depends on its form and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and approval before proceeding with any disposal method.
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Sanitary Sewer Disposal: For small quantities of dilute, non-hazardous aqueous solutions, disposal down the sanitary sewer may be permissible.[3][4] This should only be done after obtaining explicit approval from your institution's EHS department and in accordance with local wastewater treatment plant regulations.[5]
-
When approved for drain disposal, flush the solution with copious amounts of water to ensure adequate dilution.
-
Never dispose of undiluted or concentrated solutions down the drain.
-
Prohibited Disposal: Do not dispose of this compound waste in sinks that drain to storm sewers or directly into the environment.
-
Step 5: Decontamination of Empty Containers
Properly decontaminate empty containers that held this compound before recycling or disposing of them as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., deionized water for aqueous solutions).
-
Rinsate Collection: The first rinseate should be collected and disposed of as liquid chemical waste.[2] Subsequent rinses can typically be disposed of down the sanitary sewer, pending institutional approval.
-
Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of it in the appropriate recycling or trash receptacle.[6]
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely established due to its non-hazardous nature, general guidelines for laboratory chemical waste provide a framework.
| Waste Type | Typical Disposal Limit (Consult EHS for Specifics) | Recommended Container |
| Solid Non-Hazardous Waste | No specific limit, but must be manageable for municipal trash. | Labeled, sealed plastic bag or bin. |
| Liquid Non-Hazardous Waste (Drain Disposal) | Small quantities (typically < 1 liter) of dilute solutions (<1% concentration). | N/A |
| Liquid Non-Hazardous Waste (Collection) | Larger volumes or more concentrated solutions. | Labeled, leak-proof, compatible bottle. |
V. Experimental Protocols
The disposal procedures outlined in this guide are based on standard laboratory safety protocols and chemical waste management principles. For specific experimental protocols that generate this compound waste, a waste disposal plan should be integrated into the experimental design. This plan should be reviewed and approved by the principal investigator and the institution's EHS office.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Acetyl Tetrapeptide-22
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Acetyl Tetrapeptide-22 is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
When handling this compound, which is typically a white powder, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Use splash goggles with side-shields to protect against dust particles and potential splashes. |
| Hand Protection | Protective Gloves | Wear suitable chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Full Suit/Lab Coat | An impervious full suit or a lab coat should be worn to prevent skin contact. |
| Respiratory | Dust Respirator | Use an approved/certified dust respirator to avoid inhalation of the powder.[2] |
| Foot Protection | Boots | Chemical-resistant boots are required, especially when handling larger quantities or in case of spills.[2] |
Health and Safety Information
While this compound is not classified as a hazardous substance according to some safety data sheets, it is crucial to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
Operational Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Engineering Controls: To minimize airborne exposure, use process enclosures, local exhaust ventilation, or other engineering controls.[2] Ensure that a safety shower and eye wash station are readily accessible.
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not breathe in dust.[2]
-
Wash hands thoroughly after handling the substance.[2]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and protected from light.[1]
-
Recommended short-term storage is at 2-8°C.[1]
-
For long-term storage, maintain a temperature of -20°C to -15°C.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water as a precaution. Remove contact lenses if present and easy to do.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure laboratory safety.
Accidental Release Measures:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it in a designated waste disposal container.
-
Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[2] A self-contained breathing apparatus should be used to avoid inhalation.[2]
Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
